Biotin protein ligase-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H27N10NaO7S2 |
|---|---|
Peso molecular |
594.6 g/mol |
Nombre IUPAC |
sodium 3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propylcarbamoyl-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]azanide |
InChI |
InChI=1S/C19H28N10O7S2.Na/c20-15-12-16(23-6-22-15)29(7-24-12)17-14(31)13(30)9(36-17)4-25-38(34,35)28-18(32)21-3-1-2-10-11-8(5-37-10)26-19(33)27-11;/h6-11,13-14,17,25,30-31H,1-5H2,(H6,20,21,22,23,26,27,28,32,33);/q;+1/p-1/t8-,9+,10-,11-,13?,14-,17+;/m0./s1 |
Clave InChI |
RIVFCJHRIWOXAH-ZCWMHWQUSA-M |
Origen del producto |
United States |
Foundational & Exploratory
Biotin Protein Ligase-IN-1: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action for Biotin protein ligase-IN-1, a potent inhibitor of Biotin Protein Ligase (BPL). It details the enzymatic function of BPL, the inhibitory effect of the compound, and the downstream consequences on bacterial metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Function of Biotin Protein Ligase (BPL)
Biotin (Vitamin B7) is an essential cofactor for a small number of key metabolic enzymes, primarily carboxylases, which are critical for fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Biotin is biologically active only when it is covalently attached to a specific lysine residue on these target enzymes. This post-translational modification is catalyzed by a single, highly specific enzyme: Biotin Protein Ligase (BPL), also known as Biotin Holoenzyme Synthetase.[1][2]
The enzymatic reaction proceeds in a conserved, two-step mechanism:[1][3][4]
-
Activation of Biotin: BPL first catalyzes the reaction between biotin and ATP to form an activated intermediate, biotinoyl-5'-AMP (Bio-5'-AMP), with the release of pyrophosphate.[2][3] This high-energy intermediate remains tightly bound within the active site of the enzyme.[3]
-
Transfer to Acceptor Protein: The activated biotinyl group is then transferred from AMP to the ε-amino group of a specific lysine residue on the acceptor protein, such as the Biotin Carboxyl Carrier Protein (BCCP) subunit of Acetyl-CoA Carboxylase (ACC).[1][3][5] This step forms a stable amide bond and releases AMP.
In some bacteria, such as E. coli, BPLs (specifically Group II BPLs like BirA) are bifunctional. In addition to their ligase activity, they act as transcriptional repressors for the biotin biosynthesis (bio) operon, thus regulating biotin homeostasis.[3][6]
Mechanism of Action of this compound
This compound (also known as Compound Bio-9) is a potent inhibitor of Biotin Protein Ligase.[7] Its mechanism of action is the direct disruption of the enzyme's catalytic activity. By binding to BPL, the inhibitor prevents the completion of the two-step biotinylation reaction. This blockade halts the post-translational modification of essential carboxylases, leading to a loss of their metabolic function.
This inhibitory action is the basis for the compound's antibacterial properties against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, where fatty acid synthesis is an essential pathway for survival.[7][8]
Downstream Effects and Antibacterial Activity
The inhibition of BPL by this compound initiates a cascade of downstream effects that ultimately compromise bacterial viability.
-
Inhibition of ACC Biotinylation: The primary consequence is the failure to biotinylate the Biotin Carboxyl Carrier Protein (BCCP), which is a crucial subunit of Acetyl-CoA Carboxylase (ACC).[5][9]
-
Disruption of Fatty Acid Synthesis: ACC catalyzes the committed step in fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[8] Without its biotin cofactor, ACC becomes inactive, halting the production of malonyl-CoA and thereby shutting down fatty acid biosynthesis.
-
Impaired Cell Envelope Integrity: Fatty acids are indispensable for building and maintaining the bacterial cell membrane. In Mycobacterium tuberculosis, they are also precursors for the mycolic acids that form the organism's unique and highly impermeable outer membrane, which is essential for its survival and virulence.[8][9]
-
Bacteriostasis/Bactericidal Effect: The inability to synthesize essential fatty acids leads to a cessation of growth (bacteriostasis) and, ultimately, cell death (bactericidal effect).
Quantitative Data
The potency of this compound has been characterized by its binding affinity and antibacterial activity. For context, kinetic parameters for BPL from a key target organism, M. tuberculosis, are also provided.
Table 1: Activity of this compound
| Parameter | Value | Organism/Target | Reference |
|---|---|---|---|
| Kd | 7 nM | Biotin Protein Ligase | [7] |
| MIC | 0.2 µM | Staphylococcus aureus (MRSA & MSSA) | [7] |
| MIC | 20 µM | Mycobacterium tuberculosis |[7] |
Table 2: Kinetic Parameters for M. tuberculosis Biotin Protein Ligase (MtBPL)
| Parameter | Value | Substrate | Reference |
|---|---|---|---|
| Km | ~420 nM | Biotin | [8][10] |
| Km | ~5.2 µM | apo-BCCP | [8][10] |
| Km | ~21.1 µM | Mg/ATP | [10] |
| Kb | 1.06 x 10-6 M | Biotin | [8] |
| Kd | 1.36 x 10-6 M | Bio-5'-AMP |[10] |
Experimental Protocols
Protocol: In Vitro BPL Activity Assay (Biotinylation Assay)
This protocol describes a generalized method to measure the enzymatic activity of BPL, which is essential for screening and characterizing inhibitors like this compound.
Objective: To quantify the transfer of biotin to a peptide or protein substrate (e.g., BCCP or a synthetic peptide with an acceptor sequence) catalyzed by BPL.
Materials and Reagents:
-
Purified Biotin Protein Ligase (BPL/BirA)
-
Purified apo-acceptor protein (e.g., BCCP) or synthetic peptide substrate
-
10X Reaction Buffer A: 0.5 M Bicine buffer, pH 8.3[11]
-
10X Reaction Buffer B: 100 mM ATP, 100 mM Magnesium Acetate, 500 µM d-Biotin[11]
-
(Alternative for MtBPL): 50 mM Tris-HCl pH 8.0, 5.5 mM MgCl₂, 0.1 mM DTT, 0.1 mg/mL BSA[8][10]
-
Stop Solution (e.g., SDS-PAGE loading buffer)
-
Detection Reagent: Streptavidin conjugated to Horseradish Peroxidase (HRP)
-
PVDF membrane
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a final volume of 50 µL, combine:
-
Inhibitor Addition (for Inhibition Assays): Add the desired concentration of this compound or vehicle control to the reaction tubes. Pre-incubate with the enzyme if required by the experimental design.
-
Initiate Reaction: Add 1 µL of BPL enzyme (e.g., 10-20 nM final concentration) to each tube to start the reaction.[8][10] Mix gently.
-
Incubation: Incubate the reaction at 30-37°C for 30-60 minutes.[8][12] The optimal time may vary based on enzyme and substrate concentrations.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot:
-
Resolve the reaction mixture on a 12% polyacrylamide gel.[8][10]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 1% BSA).[8]
-
Incubate the membrane with Streptavidin-HRP conjugate (e.g., 1:2000 dilution) for 1 hour at room temperature.[8]
-
Wash the membrane and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the intensity of the band corresponding to the biotinylated acceptor protein. Compare the signal in inhibitor-treated samples to the vehicle control to determine the percent inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin—(acetyl-CoA-carboxylase) ligase - Wikipedia [en.wikipedia.org]
- 4. A division of labor between two biotin protein ligase homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-terminal domain of biotin protein ligase from E. coli is required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 10. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genecopoeia.com [genecopoeia.com]
- 12. genecopoeia.com [genecopoeia.com]
Biotin Protein Ligase-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin protein ligase (BPL) has emerged as a compelling target for the development of novel antibacterial agents. This enzyme plays a crucial role in bacterial physiology by catalyzing the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes. This post-translational modification is essential for key metabolic pathways, including fatty acid biosynthesis, making BPL indispensable for bacterial survival.[1][2] Biotin Protein Ligase-IN-1, also known as Compound Bio-9, is a potent inhibitor of BPL with significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis.[3] This technical guide provides an in-depth overview of the discovery, development, and characterization of this compound, including detailed experimental protocols and a summary of its key biological data.
Discovery and Development
This compound (Bio-9) was developed as a metabolically stable analog of an earlier generation inhibitor, Bio-AMS.[3][4][5][6] While Bio-AMS showed potent inhibition of BPL, it was susceptible to in vivo hydrolysis of its central acyl-sulfamide linker, leading to high clearance and the formation of a moderately cytotoxic metabolite.[3][4] The development of Bio-9 focused on modifying this labile linker to improve metabolic stability while retaining high affinity for the BPL active site. This was achieved through strategic chemical modifications designed to sterically hinder or reduce the electrophilicity of the acyl-sulfamide moiety.[3][4] The result was Bio-9, a compound with a single-digit nanomolar dissociation constant for BPL and a significantly improved pharmacokinetic profile.[3][4]
Quantitative Biological Data
The biological activity of this compound (Bio-9) and its precursor, Bio-AMS, has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
| Compound | Target BPL | Kd (nM) |
| This compound (Bio-9) | Bacterial | 7 |
| Compound | Bacterial Strain | MIC (µM) |
| This compound (Bio-9) | Staphylococcus aureus (incl. MRSA & MSSA) | 0.2 |
| This compound (Bio-9) | Mycobacterium tuberculosis | 20 |
Mechanism of Action
This compound exerts its antibacterial effect by directly inhibiting the enzymatic activity of BPL. By binding to the active site of BPL, it prevents the adenylation of biotin, the first step in the biotinylation of ACC.[1] The inhibition of BPL leads to a depletion of biotinylated ACC, which in turn halts fatty acid biosynthesis, a critical process for bacterial cell membrane formation and overall viability.[1][7][2] The antibacterial activity of Bio-9 has been shown to be dependent on the expression level of BPL, with strains underexpressing the enzyme being significantly more susceptible to the inhibitor.[3]
Signaling and Metabolic Pathways
The following diagram illustrates the central role of Biotin Protein Ligase in the fatty acid synthesis pathway of Staphylococcus aureus and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the characterization of this compound.
Biotin Protein Ligase (BPL) Enzymatic Assay
This assay measures the activity of BPL by detecting the production of pyrophosphate (PPi), a byproduct of the biotin adenylation reaction.
Materials:
-
Purified recombinant BPL enzyme
-
Biotin
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, and biotin in a 96-well plate.
-
Add the test compound (this compound) at various concentrations to the wells.
-
Initiate the reaction by adding the purified BPL enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of PPi generated. This is typically done by adding pyrophosphatase to convert PPi to inorganic phosphate, followed by the addition of a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green) using a microplate reader.
-
Calculate the percent inhibition of BPL activity for each concentration of the inhibitor and determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[3][8][9]
Materials:
-
Bacterial strain (S. aureus or M. tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the specific bacterium
-
This compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Perform serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in the same broth.[8]
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor in which no visible growth is observed.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.[10][11]
Materials:
-
This compound
-
Liver microsomes or hepatocytes from a relevant species (e.g., mouse, human)
-
NADPH regenerating system (for microsomes)
-
Incubation buffer (e.g., phosphate buffer)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm the liver microsome or hepatocyte suspension in the incubation buffer at 37°C.
-
Add this compound to the suspension at a final concentration typically between 0.1 and 1 µM.
-
For microsomal assays, initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Experimental and Developmental Workflow
The discovery and development of this compound followed a structured workflow from initial concept to a promising preclinical candidate.
Conclusion
This compound (Compound Bio-9) represents a significant advancement in the pursuit of novel antibacterial agents targeting biotin metabolism. Its potent inhibitory activity against bacterial BPL, coupled with an improved metabolic stability profile, makes it a promising lead compound for further development. The detailed experimental protocols and workflow provided in this guide offer a comprehensive resource for researchers in the field of antibacterial drug discovery. The continued exploration of BPL inhibitors, such as this compound, holds the potential to address the growing challenge of antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural characterization of Staphylococcus aureus biotin protein ligase and interaction partners: An antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bio-AMS | Biotin protein ligase inhibitor | Probechem Biochemicals [probechem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Structure-Activity Relationship of Biotin Protein Ligase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin Protein Ligase (BPL), an essential enzyme in both prokaryotic and eukaryotic organisms, catalyzes the ATP-dependent covalent attachment of biotin to a specific lysine residue on biotin-dependent enzymes. This post-translational modification is critical for various metabolic pathways, including fatty acid biosynthesis, gluconeogenesis, and amino acid metabolism. The essentiality and conservation of BPL make it an attractive target for the development of novel antibacterial agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Biotin protein ligase-IN-1 (also known as Bio-9), a potent inhibitor of BPL with significant antibacterial activity.
Mechanism of Action of Biotin Protein Ligase
Biotin protein ligase catalyzes a two-step reaction to biotinylate its target proteins.[1][2] First, BPL activates biotin by coupling it with ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate.[1][2] In the second step, the activated biotin is transferred from the biotinyl-5'-AMP intermediate to the ε-amino group of a conserved lysine residue on the acceptor protein, releasing AMP.[1][2]
This compound and its analogs are designed as stable mimics of the biotinyl-5'-AMP intermediate, acting as competitive inhibitors that block the active site of BPL and prevent the biotinylation of its substrates.[3][4]
Structure-Activity Relationship of this compound and Analogs
The development of this compound (Bio-9) stemmed from the optimization of an earlier inhibitor, Bio-AMS, which showed metabolic instability. The SAR studies focused on modifying the acyl-sulfamide linker to improve metabolic stability while maintaining or enhancing inhibitory potency.[3][4]
Table 1: Structure-Activity Relationship Data for Biotin Protein Ligase Inhibitors
| Compound ID | Modification | Kd (nM) vs. M. tuberculosis BPL | MIC vs. M. tuberculosis (µM) | MIC vs. S. aureus (µM) | IC50 vs. HepG2 (µM) |
| Bio-9 | Isosteric analogue of Bio-AMS | 7[3] | 20[3] | 0.2[3] | >100[3] |
| Bio-3 | Linker modification | Inactive | Inactive | Inactive | ND |
| Bio-7 | One-atom longer aminoalkyl linker | ND | Inactive | ~0.2 | ND |
| Bio-10 | Bio-AMS analogue | ND | Inactive | Inactive | ND |
| Bio-11 | Bio-AMS analogue | ND | Inactive | Inactive | ND |
| Bio-12 | Bio-AMS analogue | ND | Inactive | Inactive | ND |
| Bio-13 | Bio-AMS analogue | ND | Inactive | Inactive | ND |
ND: Not Determined
The data reveals that modifications to the linker region are generally not well-tolerated in M. tuberculosis, as seen with the inactivity of Bio-3 and Bio-7 against this species.[3] However, these changes are better accommodated by the S. aureus BPL, with Bio-7 showing comparable potency to Bio-9.[3] The isosteric analogue, Bio-9, demonstrates potent activity against both methicillin-sensitive (S. aureus) and methicillin-resistant (S. aureus) strains, with a remarkable 100-fold increase in potency compared to its activity against M. tuberculosis.[3] Importantly, Bio-9 exhibits low cytotoxicity against human HepG2 cells, with an IC50 value greater than 100 µM.[3]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is used to determine the dissociation constant (Kd) of inhibitors binding to Biotin Protein Ligase.
-
Protein and Ligand Preparation: Recombinant BPL from M. tuberculosis is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (e.g., Bio-9) is dissolved in the same buffer to minimize heats of dilution.
-
ITC Instrument Setup: The ITC instrument (e.g., a MicroCal ITC200) is equilibrated at the desired temperature (e.g., 25°C).
-
Sample Loading: The sample cell is loaded with a solution of BPL (e.g., 10-20 µM), and the injection syringe is filled with a solution of the inhibitor (e.g., 100-200 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell containing the BPL solution. The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of the interaction.
Microbroth Dilution Assay for Antibacterial Activity (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of an antibacterial agent required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: A suspension of the bacterial strain (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve the final desired inoculum concentration (approximately 5 x 10^5 CFU/mL) in the assay wells.
-
Compound Preparation: The test compound (e.g., Bio-9) is serially diluted in the broth in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no compound (positive control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
XTT Assay for Cytotoxicity
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Human liver cancer cells (HepG2) are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Bio-9) and incubated for a further 48 hours.
-
XTT Reagent Preparation: Immediately before use, the XTT labeling reagent is mixed with the electron-coupling reagent.
-
Incubation with XTT: The culture medium is removed from the wells, and the XTT reagent mixture is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the soluble formazan product is measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 660 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Visualizations
Caption: Mechanism of Biotin Protein Ligase and Inhibition by Bio-9.
Caption: Experimental Workflow for SAR Studies of BPL Inhibitors.
References
- 1. Biotin Protein Ligase - Proteopedia, life in 3D [proteopedia.org]
- 2. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolically Stable Adenylation Inhibitors of Biotin Protein Ligase as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Biotin Protein Ligase-IN-1: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Biotin Protein Ligase (BPL), an essential enzyme in bacterial metabolism, has emerged as a promising target for the development of new antibiotics. BPL catalyzes the covalent attachment of biotin to biotin-dependent enzymes, which are crucial for key metabolic pathways such as fatty acid biosynthesis.[1][2] This technical guide provides an in-depth overview of the target identification and validation of Biotin Protein Ligase-IN-1 (BPL-IN-1), a potent inhibitor of BPL.
Target Identification: Biotin Protein Ligase as the Molecular Target
The identification of Biotin Protein Ligase as the target of BPL-IN-1 is predicated on a combination of biochemical and genetic approaches. BPL is an attractive antibacterial target for several reasons:
-
Essentiality: BPL is the sole enzyme responsible for the biotinylation and subsequent activation of key metabolic enzymes like acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC) in many bacteria, including Staphylococcus aureus.[1][3] Genetic knockout studies have demonstrated that the bpl gene is essential for bacterial growth, indicating that no alternative pathway for protein biotinylation exists.[1]
-
Bifunctional Role in Some Bacteria: In organisms like S. aureus, BPL also acts as a transcriptional repressor, controlling the biosynthesis and import of biotin.[2][4][5] Inhibition of BPL, therefore, disrupts both the utilization and the supply of this essential cofactor.
-
Novelty: BPL is not targeted by any currently marketed antibiotics, offering a novel mechanism of action that can potentially overcome existing resistance mechanisms.
The initial hypothesis that BPL is the target of a novel inhibitor like BPL-IN-1 is often derived from screening campaigns against this enzyme. Validation of this hypothesis involves a series of experiments to confirm that the compound's antibacterial activity is a direct result of its interaction with BPL.
Target Validation: Confirming the Mechanism of Action
Validation of BPL as the target of BPL-IN-1 involves demonstrating a direct interaction between the inhibitor and the enzyme, and correlating this interaction with the observed antibacterial effect.
Quantitative Data Summary
The inhibitory activity of BPL-IN-1 and other representative BPL inhibitors is summarized in the tables below. This data provides a quantitative basis for the validation of BPL as the target.
Table 1: In Vitro Inhibitory Activity of BPL-IN-1
| Compound | Target Organism/Enzyme | Parameter | Value | Reference |
| This compound | Biotin Protein Ligase (BPL) | Kd | 7 nM | [6] |
| This compound | Staphylococcus aureus (MRSA & MSSA) | MIC | 0.2 µM | [6] |
| This compound | Mycobacterium tuberculosis | MIC | 20 µM | [6] |
Table 2: Comparative Inhibitory Activity of other BPL Inhibitors
| Compound | Target Enzyme | Parameter | Value | Reference |
| Biotin Analogue 7 | S. aureus BPL | Ki | 3-4 µM | [1] |
| Biotin Analogue 7 | H. sapiens BPL | Ki | ~9.0 µM | [1] |
| Biotin Analogue 10 | S. aureus BPL | Ki | - | [1] |
| Biotin Analogue 10 | H. sapiens BPL | - | >12-fold selectivity for SaBPL | [1] |
| Sulfonamide Analogue 8 | S. aureus BPL | Ki | 10.3 ± 3.8 nM | [5] |
| Sulfonamide Analogues 6, 7, 9 | S. aureus (MSSA & MRSA) | MIC | 16-32 µg/mL | [5] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the target identification and validation of a BPL inhibitor like BPL-IN-1 are provided below.
Protocol 1: In Vitro BPL Inhibition Assay (Ki Determination)
This assay determines the inhibitory constant (Ki) of a test compound against BPL. A common method is a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a product of the BPL-catalyzed reaction.
Materials:
-
Purified recombinant BPL enzyme (e.g., from S. aureus)
-
Biotin
-
ATP
-
Biotin Carboxyl Carrier Protein (BCCP) domain (substrate)
-
Coupled enzyme assay reagents (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)
-
Test compound (BPL-IN-1)
-
Assay buffer (e.g., 80 mM Tris-HCl pH 8.0, 400 mM KCl, 11 mM MgCl₂, 0.2 mM DTT)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing all components except ATP and the test compound in the assay buffer.
-
Compound Addition: Add varying concentrations of the test compound (BPL-IN-1) to the wells of the microplate. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified BPL enzyme to each well.
-
Initiation of Reaction: Initiate the reaction by adding a range of ATP concentrations to the wells.
-
Kinetic Measurement: Immediately place the plate in the plate reader and monitor the decrease in absorbance at 340 nm over time at 30°C. The consumption of NADH is coupled to the production of PPi and is measured as a decrease in absorbance.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the kinetic curves. Determine the Michaelis-Menten constant (Km) for ATP and the maximum velocity (Vmax) in the presence and absence of the inhibitor. The Ki value can then be calculated using appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed-type inhibition) by plotting the data (e.g., Lineweaver-Burk or Dixon plots).
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strains (Staphylococcus aureus, Mycobacterium tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium
-
Test compound (BPL-IN-1)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of BPL-IN-1 in the growth medium directly in the 96-well microplate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microplate containing the diluted compound. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[7]
Visualizations
Signaling Pathway and Catalytic Mechanism
The following diagrams illustrate the central role of Biotin Protein Ligase in bacterial metabolism and its mechanism of action.
Caption: BPL signaling pathway and point of inhibition.
Experimental Workflows
The logical flow of experiments for identifying and validating a BPL inhibitor is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural characterization of Staphylococcus aureus biotin protein ligase and interaction partners: An antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Resistance Studies Identify Two Discrete Mechanisms in Staphylococcus aureus to Overcome Antibacterial Compounds that Target Biotin Protein Ligase | MDPI [mdpi.com]
- 5. New Potent Sulfonamide-Based Inhibitors of S. aureus Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by Biotin Protein Ligase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin protein ligase (BPL), an essential enzyme in both prokaryotes and eukaryotes, catalyzes the covalent attachment of biotin to key metabolic enzymes. Its inhibition presents a promising strategy for the development of novel therapeutics, particularly antibacterial agents. Biotin protein ligase-IN-1 is a potent inhibitor of BPL, demonstrating significant activity against clinically relevant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.
Introduction to Biotin Protein Ligase and its Inhibition
Biotin, also known as vitamin B7, is a vital coenzyme for a group of enzymes called biotin-dependent carboxylases. These enzymes play crucial roles in a variety of metabolic pathways, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The covalent attachment of biotin to these carboxylases is a post-translational modification catalyzed by a single enzyme in most organisms: biotin protein ligase (BPL), also known as holocarboxylase synthetase (HCS) in mammals.
The BPL-catalyzed reaction is a two-step process:
-
Activation of Biotin: BPL first catalyzes the ATP-dependent formation of a highly reactive intermediate, biotinyl-5'-AMP, with the release of pyrophosphate (PPi).
-
Transfer of Biotin: The activated biotinyl moiety is then transferred from biotinyl-5'-AMP to the ε-amino group of a specific lysine residue within the active site of the apo-carboxylase, forming a holo-carboxylase and releasing AMP.
Given its central role in metabolism, BPL is an attractive target for therapeutic intervention. Inhibition of BPL disrupts essential metabolic pathways, leading to cellular growth arrest or death. This compound is a small molecule inhibitor designed to target this essential enzyme.
Quantitative Data for this compound
This compound has been characterized by its high affinity for BPL and its potent antibacterial activity. The available quantitative data is summarized in the table below.
| Parameter | Value | Organism/Target | Reference |
| Binding Affinity (Kd) | 7 nM | Biotin Protein Ligase | [1] |
| Minimum Inhibitory Concentration (MIC) | 0.2 µM | Staphylococcus aureus (including MRSA and MSSA) | [1] |
| Minimum Inhibitory Concentration (MIC) | 20 µM | Mycobacterium tuberculosis | [1] |
Cellular Pathways Affected by this compound
The primary cellular pathways disrupted by the inhibition of BPL with this compound are those dependent on biotinylated enzymes. In bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, the two most critical pathways affected are fatty acid biosynthesis and the tricarboxylic acid (TCA) cycle.
Inhibition of Fatty Acid Biosynthesis
Fatty acid biosynthesis is essential for the construction and maintenance of bacterial cell membranes. The first committed step in this pathway is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC) .
By inhibiting BPL, this compound prevents the biotinylation and subsequent activation of ACC. This leads to a depletion of the malonyl-CoA pool, thereby halting the synthesis of fatty acids. The consequences for the bacterial cell are severe, leading to an inability to produce new membrane phospholipids, which is critical for cell division and survival. In S. aureus, this is particularly crucial as the bacterium can only source about half of its membrane phospholipids from external fatty acids.
Disruption of the Tricarboxylic Acid (TCA) Cycle
The TCA cycle is a central metabolic hub in the cell, responsible for generating energy in the form of ATP and providing precursors for various biosynthetic pathways. Pyruvate carboxylase (PC) is a biotin-dependent enzyme that plays a crucial anaplerotic role in the TCA cycle. It catalyzes the carboxylation of pyruvate to oxaloacetate, replenishing the pool of TCA cycle intermediates that are consumed in other biosynthetic processes.
Inhibition of BPL by this compound prevents the activation of PC. This leads to a decrease in the level of oxaloacetate, which can impair the function of the TCA cycle, leading to reduced energy production and a shortage of essential biosynthetic precursors.
Experimental Protocols
Several key experiments are essential for characterizing the activity of BPL inhibitors like this compound and understanding their effects on cellular pathways.
In Vitro Biotin Protein Ligase Activity Assay (Pyrophosphate Detection)
This assay measures the activity of BPL by quantifying the production of pyrophosphate (PPi), a product of the first step of the biotinylation reaction.
Principle: The PPi produced is converted to inorganic phosphate (Pi) by pyrophosphatase. The Pi is then detected colorimetrically.
Materials:
-
Purified Biotin Protein Ligase (BPL)
-
Biotin
-
ATP
-
Magnesium chloride (MgCl₂)
-
BPL reaction buffer (e.g., 50 mM Bicine, pH 8.3)
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
This compound or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing BPL, biotin, ATP, and MgCl₂ in the reaction buffer.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the BPL enzyme to the wells.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction and add inorganic pyrophosphatase to convert PPi to Pi.
-
Add the phosphate detection reagent and incubate to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition of BPL activity for each inhibitor concentration and determine the IC₅₀ value.
In-Cell Protein Biotinylation Assay (Western Blot)
This assay directly assesses the ability of an inhibitor to block the biotinylation of proteins within living cells.
Principle: The overall level of protein biotinylation in cell lysates is detected by Western blot using streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase), which binds specifically to biotin.
Materials:
-
Bacterial cell culture (S. aureus or M. tuberculosis)
-
This compound
-
Lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Grow bacterial cultures to mid-log phase.
-
Treat the cultures with varying concentrations of this compound for a specified time.
-
Harvest the cells by centrifugation and wash with buffer.
-
Lyse the cells to release total protein.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Probe the membrane with streptavidin-HRP conjugate.
-
Wash the membrane and add a chemiluminescent substrate.
-
Detect the signal using an imaging system. A decrease in the signal intensity of biotinylated protein bands in treated samples compared to the control indicates inhibition of BPL.
Conclusion
This compound is a potent inhibitor of BPL that targets essential metabolic pathways in bacteria, primarily fatty acid biosynthesis and the TCA cycle. Its high affinity for the enzyme and significant antibacterial activity make it a valuable tool for studying bacterial metabolism and a promising lead compound for the development of new antibiotics. The experimental protocols described in this guide provide a framework for the further characterization of this and other BPL inhibitors and for elucidating their precise effects on cellular physiology. Further research, including metabolomic and lipidomic profiling of bacteria treated with this compound, will provide a more detailed understanding of its mechanism of action and its potential as a therapeutic agent.
References
In-Depth Technical Guide: Antibacterial Spectrum of Biotin Protein Ligase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin protein ligase (BPL), an essential enzyme in bacterial metabolism, has emerged as a promising target for novel antibacterial agents. This enzyme catalyzes the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes, a critical step in fatty acid biosynthesis and other vital metabolic pathways. Inhibition of BPL disrupts these pathways, leading to bacterial growth inhibition. This technical guide provides a comprehensive overview of the antibacterial spectrum of a specific BPL inhibitor, Biotin protein ligase-IN-1 (also known as Bio-9), and details the experimental protocols for its evaluation.
Introduction to Biotin Protein Ligase as an Antibacterial Target
Biotin protein ligase (BPL), also known as BirA, is a highly conserved enzyme across bacterial species. It performs a crucial two-step reaction: first, the ATP-dependent synthesis of biotinyl-5'-AMP from biotin and ATP, and second, the transfer of the biotin moiety to a specific lysine residue on its cognate protein substrates.[1] In many bacteria, including Staphylococcus aureus, BPL is the sole enzyme responsible for the biotinylation and subsequent activation of key metabolic enzymes like acetyl-CoA carboxylase (ACC).[2] ACC plays a pivotal role in the first committed step of fatty acid biosynthesis, which is essential for the integrity of the bacterial cell membrane.[3] Therefore, inhibiting BPL presents an effective strategy for disrupting bacterial growth and survival.[2][4] this compound is a potent inhibitor of BPL, demonstrating significant antibacterial activity.[3]
Antibacterial Spectrum of this compound
This compound has demonstrated potent activity against key pathogenic bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, has been determined for this compound against several bacterial species.
| Bacterial Species | Strain Information | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Staphylococcus aureus | Includes Methicillin-resistant (MRSA) and Methicillin-susceptible (MSSA) strains | 0.2 | [3] |
| Mycobacterium tuberculosis | Not specified | 20 | [3] |
Further studies are required to establish a broader antibacterial spectrum for this compound against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria.
Mechanism of Action
This compound functions as a competitive inhibitor of Biotin protein ligase. By binding to the active site of the enzyme, it prevents the formation of the essential biotinyl-5'-AMP intermediate, thereby blocking the biotinylation of acetyl-CoA carboxylase (ACC).[5] The un-biotinylated, inactive ACC cannot catalyze the conversion of acetyl-CoA to malonyl-CoA, a critical precursor for the synthesis of fatty acids.[5][6] This disruption of the fatty acid biosynthesis pathway ultimately compromises the bacterial cell membrane, leading to the cessation of growth and cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure, function and selective inhibition of bacterial acetyl-coa carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
Biotin Protein Ligase-IN-1 (BPLi-1): A Potent Chemical Probe for Biotin Protein Ligase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin Protein Ligase (BPL), an essential enzyme in bacteria, catalyzes the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC). This post-translational modification is critical for fatty acid biosynthesis, a fundamental process for bacterial survival. The absence of a homologous pathway in humans makes BPL an attractive target for the development of novel antibacterial agents. Biotin protein ligase-IN-1 (BPLi-1), also known as Compound Bio-9, is a potent and selective inhibitor of BPL, making it an invaluable chemical probe for studying BPL function and a promising lead for antibiotic development. This technical guide provides a comprehensive overview of BPLi-1, including its mechanism of action, quantitative data, and detailed experimental protocols.
Data Presentation
The inhibitory activity of this compound and its antibacterial efficacy have been quantified through various assays. The data is summarized in the tables below for clarity and comparative analysis.
Table 1: In Vitro Inhibitory Activity of this compound against Biotin Protein Ligases
| Enzyme Source | Inhibition Constant (Ki) (nM) |
| Staphylococcus aureus BPL | 90 |
| Homo sapiens BPL | > 100,000 |
Data sourced from Soares da Costa et al., 2012.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µM) |
| Staphylococcus aureus | (including MRSA and MSSA) | 0.2 |
| Mycobacterium tuberculosis | 20 |
Data sourced from MedchemExpress product information.
Mechanism of Action
Biotin protein ligase catalyzes a two-step reaction. In the first step, BPL activates biotin by reacting it with ATP to form a biotinyl-AMP intermediate and pyrophosphate (PPi). In the second step, the activated biotin is transferred to a specific lysine residue on the acceptor protein (BCCP).
This compound is a competitive inhibitor of BPL. Its structure mimics the biotinyl-AMP intermediate, allowing it to bind with high affinity to the active site of the enzyme, thereby blocking the binding of the natural substrates and inhibiting the biotinylation reaction. This inhibition of BPL disrupts fatty acid biosynthesis, leading to bacterial cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biotin Protein Ligase Inhibition Assay (Pyrophosphate Detection)
This assay measures the inhibition of the BPL-catalyzed formation of biotinyl-AMP by quantifying the amount of pyrophosphate (PPi) produced.
Materials:
-
Staphylococcus aureus Biotin Protein Ligase (SaBPL)
-
Biotin
-
ATP
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.05% (v/v) Tween-20
-
PPiLight™ Inorganic Pyrophosphate Assay Kit (or equivalent)
-
96-well white, opaque microplates
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of varying concentrations of this compound or DMSO (for control).
-
Add 20 µL of SaBPL (final concentration 50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing biotin (final concentration 10 µM) and ATP (final concentration 100 µM).
-
Incubate the reaction for 30 minutes at room temperature.
-
Stop the reaction and measure the PPi concentration using a commercial pyrophosphate detection kit according to the manufacturer's instructions.[1][2][3][4]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Staphylococcus aureus (or other target bacteria)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
Procedure:
-
Grow a fresh culture of Staphylococcus aureus in CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor at which no visible growth is observed.
X-ray Crystallography of BPL in Complex with this compound
This method is used to determine the three-dimensional structure of the BPL-inhibitor complex.
Materials:
-
Purified Staphylococcus aureus Biotin Protein Ligase (SaBPL)
-
This compound
-
Crystallization screening solutions
-
Cryoprotectant solution
Procedure:
-
Concentrate purified SaBPL to 10-20 mg/mL.
-
Incubate the concentrated SaBPL with a 5-fold molar excess of this compound for 1 hour on ice.
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method by mixing the protein-inhibitor complex with various crystallization screening solutions.
-
Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.
-
Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement and refine the model.
Visualizations
Biotin Protein Ligase (BPL) Enzymatic Reaction
Caption: The two-step enzymatic reaction catalyzed by Biotin Protein Ligase (BPL).
Mechanism of Inhibition by this compound
Caption: Competitive inhibition of BPL by this compound.
Experimental Workflow for BPL Inhibitor Screening
References
The Pivotal Role of Biotin Protein Ligase in Bacterial Physiology and as a Novel Antibacterial Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Biotin protein ligase (BPL), an essential enzyme in all domains of life, plays a central and indispensable role in bacterial metabolism. It catalyzes the covalent attachment of biotin to specific lysine residues of biotin-dependent enzymes, which are critical for key metabolic pathways such as fatty acid biosynthesis, amino acid metabolism, and the citric acid cycle. In many bacteria, BPL also functions as a transcriptional repressor, known as BirA, regulating the biosynthesis and uptake of biotin. This dual functionality makes BPL a highly attractive target for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance. This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of bacterial BPL, details on experimental protocols to study this enzyme, and a summary of its kinetic properties and inhibition.
Introduction to Bacterial Biotin Protein Ligase
Biotin, or vitamin B7, is a vital cofactor for a class of enzymes called biotin-dependent carboxylases. These enzymes are rendered active only after the covalent attachment of biotin to a specific lysine residue within their active site, a post-translational modification catalyzed by biotin protein ligase (BPL). In bacteria, this process is crucial for survival and virulence[1]. For instance, in Staphylococcus aureus, BPL activates acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC), enzymes essential for fatty acid synthesis and central metabolism, respectively[1][2].
A fascinating aspect of BPL in many bacterial species, including Escherichia coli and S. aureus, is its bifunctional nature. The protein, often referred to as BirA in this context, not only functions as a ligase but also as a transcriptional repressor of the biotin biosynthesis (bio) operon[3][4]. This dual role allows the bacterium to tightly regulate its intracellular biotin levels, a process critical for metabolic efficiency[3]. This intricate regulatory mechanism, coupled with its essential enzymatic activity, positions BPL as a compelling target for the development of new antibiotics with a novel mode of action[1][2].
Structure and Catalytic Mechanism
Overall Structure
Bacterial BPLs are typically monomeric or dimeric proteins with a molecular weight of around 35 kDa[5][6]. The crystal structure of E. coli BirA reveals three distinct domains:
-
N-terminal Domain: This domain contains a helix-turn-helix motif, a characteristic feature of DNA-binding proteins, which is responsible for its function as a transcriptional repressor[7][8].
-
Central Catalytic Domain: This domain houses the active site where the two-step biotinylation reaction occurs. It contains binding pockets for both biotin and ATP[2].
-
C-terminal Domain: This domain is crucial for catalytic activity and is thought to be involved in the interaction with the biotin carboxyl carrier protein (BCCP) substrate[9].
The Two-Step Catalytic Mechanism
The enzymatic activity of BPL proceeds through a two-step mechanism analogous to that of aminoacyl-tRNA synthetases[10][11][12].
Step 1: Synthesis of Biotinyl-5'-AMP (Bio-AMP) In the first step, BPL catalyzes the adenylation of biotin using ATP to form a highly reactive intermediate, biotinyl-5'-AMP (Bio-AMP), with the concomitant release of pyrophosphate (PPi)[2][10][13].
Biotin + ATP ⇌ Biotinyl-5'-AMP + PPi
Step 2: Transfer of Biotin to the Acceptor Protein The biotin moiety is then transferred from the Bio-AMP intermediate to the ε-amino group of a specific lysine residue on the apo-BCCP domain of the target carboxylase, forming a stable amide bond. This results in the formation of the active holocarboxylase and the release of AMP[10][12].
Biotinyl-5'-AMP + Apo-BCCP → Holo-BCCP + AMP
This ordered ligand binding mechanism, where biotin binding induces a conformational change that creates the ATP binding pocket, is a key feature of BPL's catalytic cycle[2].
The Bifunctional Role of BirA: A Transcriptional Repressor
In many bacteria, BPL (as BirA) acts as a sensor of cellular biotin levels. When biotin is abundant and the pool of apo-BCCP is saturated, the Bio-AMP intermediate accumulates and binds to BirA[3][6]. This binding triggers the dimerization of BirA, which then binds with high affinity to a specific DNA sequence known as the biotin operator (bioO) located in the promoter region of the biotin biosynthesis operon[4]. This binding event physically blocks transcription, thereby downregulating the synthesis of biotin. Conversely, when biotin levels are low, the Bio-AMP is consumed in the biotinylation of newly synthesized apo-BCCP, preventing BirA dimerization and allowing for the transcription of the bio operon[4][10].
Quantitative Data
Kinetic Parameters of Bacterial BPLs
The kinetic parameters of BPLs can vary between different bacterial species. The Michaelis-Menten constant (Km) for the substrates biotin and ATP provides insight into the enzyme's affinity for these molecules.
| Enzyme Source | Substrate | Km (µM) | Reference |
| Escherichia coli BirA | Biotin | 0.057 | [14] |
| Escherichia coli BirA | ATP | ~250 | [15] |
| Mycobacterium tuberculosis BPL | Biotin | 0.424 | [5] |
| Mycobacterium tuberculosis BPL | ATP | 21.08 | [5] |
| Staphylococcus aureus BirA | Biotin | 1.8 | [16] |
Inhibition Constants (Ki) of BPL Inhibitors
The development of potent and selective inhibitors of bacterial BPLs is a major focus of antibacterial drug discovery. The inhibition constant (Ki) is a measure of an inhibitor's potency.
| Target Enzyme | Inhibitor | Ki (nM) | Reference |
| S. aureus BPL | Biotinol-5'-AMP | 30 | [17] |
| S. aureus BPL | Biotin-1,2,3-triazole analog | 90 | [17] |
| S. aureus BPL | Sulfonylcarbamate 8 | 10.3 | [2] |
| S. aureus BPL | Methylene sulfonylurea 6 | 57.2 | [2] |
| S. aureus BPL | Sulfamylurea 7 | 35.3 | [2] |
| S. aureus BPL | BPL199 | 2.38 | [1] |
| M. tuberculosis BPL | Acylsulfamide bisubstrate inhibitor | <1 | [8] |
| M. tuberculosis BPL | Bio-AMS | - (potent) | [9] |
Experimental Protocols
In Vitro Biotinylation of an Avi-Tagged Protein
This protocol describes the enzymatic biotinylation of a protein containing an AviTag, a 15-amino acid peptide sequence that is specifically recognized and biotinylated by BirA[18].
Materials:
-
Purified Avi-tagged protein of interest (POI)
-
Purified His6-BirA enzyme (e.g., 180 µM stock)
-
50 mM ATP stock solution
-
50 mM Biotin stock solution
-
Reaction Buffer (e.g., 50 mM Bicine, pH 8.3)
-
1 M MgCl2 stock solution
-
IMAC (Immobilized Metal Affinity Chromatography) resin (for removal of His6-BirA)
-
Dialysis tubing or centrifugal concentrators
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order. The example below is for a 100 µL reaction. Adjust volumes as needed, maintaining the recommended molar ratios (e.g., 1:7.5:20:300 for BirA:POI:Biotin:ATP).
-
Reaction Buffer: to a final volume of 100 µL
-
POI (e.g., to a final concentration of 50 µM)
-
Biotin (to a final concentration of 50 µM)
-
ATP (to a final concentration of 2.5 mM)
-
MgCl2 (to a final concentration of 10 mM)
-
His6-BirA (e.g., 1 µL of 180 µM stock for a 1:100 enzyme to substrate ratio)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours, or overnight at 4°C.
-
Removal of His6-BirA: To remove the His-tagged BirA enzyme, add the reaction mixture to a pre-equilibrated IMAC resin. Collect the flow-through containing the biotinylated POI.
-
Buffer Exchange: Remove excess biotin and ATP by dialysis against a suitable storage buffer or by using a centrifugal concentrator.
-
Verification of Biotinylation: Confirm biotinylation by methods such as a gel-shift assay with streptavidin or by mass spectrometry.
BPL Activity Assay using Malachite Green
This assay measures the activity of BPL by quantifying the amount of pyrophosphate (PPi) released during the first step of the biotinylation reaction. The PPi is converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is then detected using a malachite green-based colorimetric reagent[5][19][20].
Materials:
-
Purified BPL enzyme
-
Biotin
-
ATP
-
Inorganic Pyrophosphatase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of BPL, biotin, ATP, and inorganic pyrophosphatase in the assay buffer. Prepare a phosphate standard curve.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inorganic Pyrophosphatase
-
Biotin (at varying concentrations for Km determination)
-
BPL enzyme
-
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Develop Color: Stop the reaction by adding the Malachite Green Reagent. This reagent will also initiate the color development.
-
Read Absorbance: After a short incubation period (e.g., 10-15 minutes) for color development, measure the absorbance at ~620-640 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (reaction without BPL) from all readings. Use the phosphate standard curve to convert absorbance values to the concentration of Pi produced. Calculate the initial reaction velocity and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Electrophoretic Mobility Shift Assay (EMSA) for BirA-DNA Interaction
EMSA is used to study the binding of BirA to its DNA operator sequence (bioO). The principle is that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment[14][21][22].
Materials:
-
Purified BirA protein
-
Labeled bioO DNA probe (e.g., with biotin or a fluorescent dye)
-
Unlabeled bioO DNA (for competition assay)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Binding Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Biotin and ATP (to promote BirA dimerization)
-
Non-denaturing polyacrylamide gel
-
TBE buffer
-
Gel loading dye
-
Detection system appropriate for the DNA label
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Binding Buffer
-
Non-specific competitor DNA
-
Labeled bioO probe
-
Biotin and ATP (if investigating the effect of the co-repressor)
-
BirA protein (at varying concentrations)
-
For competition assays, add unlabeled bioO DNA.
-
-
Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.
-
Gel Electrophoresis: Add gel loading dye to each reaction and load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage in a cold room or with a cooling system.
-
Detection: After electrophoresis, transfer the DNA to a nylon membrane (for biotin-labeled probes) or visualize the gel directly (for fluorescent probes). Detect the labeled DNA using a chemiluminescent or fluorescence imaging system. A "shifted" band will appear for the DNA-protein complex, which migrates slower than the free probe.
Conclusion
Bacterial biotin protein ligase stands at the crossroads of essential metabolic pathways and their regulation. Its unique bifunctional nature in many pathogenic bacteria makes it an exceptionally attractive target for the development of novel antibiotics. A thorough understanding of its structure, catalytic mechanism, and the intricacies of its dual roles is paramount for the rational design of potent and selective inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of BPL as a key to combating bacterial infections. The continued investigation into the kinetic properties and substrate specificities of BPLs from various bacterial species will undoubtedly pave the way for the next generation of antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. New Potent Sulfonamide-Based Inhibitors of S. aureus Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered Regulation of Escherichia coli Biotin Biosynthesis in BirA Superrepressor Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Biotin Metabolism in Mycobacterium Tuberculosis - Courtney Aldrich [grantome.com]
- 10. The Staphylococcus aureus group II biotin protein ligase BirA is an effective regulator of biotin operon transcription and requires the DNA binding domain for full enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Filter Binding Assays [almerja.com]
- 13. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace [digital.library.adelaide.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
- 19. researchgate.net [researchgate.net]
- 20. The C-terminal domain of biotin protein ligase from E. coli is required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Filter binding assay - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Preliminary In Vitro Evaluation of Biotin Protein Ligase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Biotin protein ligase-IN-1, a potent inhibitor of Biotin Protein Ligase (BPL). The document outlines the compound's inhibitory and antibacterial activity, details the experimental methodologies for its characterization, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation
The inhibitory and antibacterial activities of this compound have been quantified and are summarized in the table below. This allows for a clear and concise understanding of its potency against its molecular target and its efficacy against key bacterial pathogens.
| Parameter | Value | Target/Organism |
| Binding Affinity (Kd) | 7 nM | Biotin Protein Ligase (BPL) |
| Minimum Inhibitory Concentration (MIC) | 0.2 µM | Staphylococcus aureus (including MRSA and MSSA)[1] |
| Minimum Inhibitory Concentration (MIC) | 20 µM | Mycobacterium tuberculosis[1] |
Signaling Pathway and Mechanism of Action
Biotin Protein Ligase (BPL) is a crucial enzyme in bacteria, responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC) and other carboxylases.[2][3] This biotinylation is essential for the activity of these enzymes, which play a central role in fatty acid biosynthesis and other vital metabolic pathways.[2][4] The inhibition of BPL disrupts these pathways, leading to bacterial cell death. This compound acts as an inhibitor of BPL, thereby exerting its antibacterial effect.
The enzymatic reaction catalyzed by BPL is a two-step process:
-
Activation of Biotin: BPL catalyzes the reaction of biotin and ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate.[2][3]
-
Transfer of Biotin: The activated biotin is then transferred from the biotinyl-5'-AMP intermediate to a specific lysine residue on the apo-BCCP, forming holo-BCCP.
This compound is designed to interfere with this process, likely by competing with the natural substrates (biotin or ATP) for binding to the active site of BPL.
Biotin Protein Ligase (BPL) signaling pathway and its inhibition.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited in the evaluation of this compound.
Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd) of this compound for Biotin Protein Ligase (BPL).
Materials:
-
Purified recombinant BPL
-
This compound
-
ITC instrument (e.g., MicroCal iTC200)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
Syringe and sample cell for ITC
Procedure:
-
Sample Preparation:
-
Dialyze the purified BPL against the ITC buffer extensively to ensure buffer matching.
-
Dissolve this compound in the same ITC buffer.
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the sample cell with the BPL solution (typically at a concentration of 10-50 µM).
-
Load the injection syringe with the this compound solution (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka).
-
Calculate the dissociation constant (Kd) as the reciprocal of Ka (Kd = 1/Ka).
-
Determination of Minimum Inhibitory Concentration (MIC)
3.2.1. Against Staphylococcus aureus
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA, ATCC 43300 for MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
-
3.2.2. Against Mycobacterium tuberculosis
Objective: To determine the MIC of this compound against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound
-
Sterile 96-well microtiter plates with U-bottoms
-
Biosafety cabinet (BSL-3)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted culture in 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plates.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include growth and sterility controls.
-
Seal the plates and incubate at 37°C in a humidified incubator.
-
-
MIC Determination:
-
Read the plates visually after 14-21 days of incubation.
-
The MIC is the lowest concentration of the compound that prevents visible growth of M. tuberculosis.
-
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro evaluation of a Biotin Protein Ligase inhibitor.
Experimental workflow for in vitro evaluation of a BPL inhibitor.
References
Methodological & Application
Biotin protein ligase-IN-1 experimental protocol for MIC assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Biotin protein ligase-IN-1 against Staphylococcus aureus and Mycobacterium tuberculosis.
Introduction
Biotin protein ligase (BPL), also known as BirA, is an essential enzyme in bacteria responsible for catalyzing the covalent attachment of biotin to biotin-dependent enzymes.[1] These enzymes, such as acetyl-CoA carboxylase (ACC), are crucial for vital metabolic pathways, including fatty acid biosynthesis.[2][3] Inhibition of BPL leads to the disruption of these pathways, ultimately resulting in bacterial cell death. This compound is an inhibitor of BPL, exhibiting antibacterial activity against key pathogens.[4] This document outlines the broth microdilution method for determining the MIC of this inhibitor.
Mechanism of Action
Biotin protein ligase catalyzes a two-step reaction. First, it activates biotin by reacting it with ATP to form biotinyl-5'-AMP.[1] Subsequently, the activated biotin is transferred to a specific lysine residue on the apo-carboxylase enzyme.[1] this compound acts as a competitive inhibitor, preventing the natural substrate from binding to the enzyme, thereby blocking the biotinylation of essential enzymes like ACC.[1][5] This inhibition of fatty acid synthesis disrupts the formation of the bacterial cell membrane, leading to growth inhibition and cell death.[2]
Quantitative Data Summary
The following table summarizes the known antibacterial activity of this compound.
| Organism | Strain Information | MIC (µM) | Reference |
| Staphylococcus aureus | Including Methicillin-resistant (MRSA) and Methicillin-susceptible (MSSA) strains | 0.2 | [4] |
| Mycobacterium tuberculosis | Not specified | 20 | [4] |
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.[6][7]
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for S. aureus
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol for M. tuberculosis
-
Sterile 96-well microtiter plates
-
Bacterial strains (S. aureus ATCC 29213, M. tuberculosis H37Rv)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader (optional)
Preparation of Reagents
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilutions should be made in the appropriate broth to the desired starting concentration.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for S. aureus and 1 x 10^7 to 1 x 10^8 CFU/mL for M. tuberculosis).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Broth Microdilution Assay
-
Plate Setup:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the starting concentration of this compound (in broth) to the first column of wells.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard the final 100 µL from the last column.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target inoculum density.
-
-
Controls:
-
Growth Control: Wells containing broth and inoculum only.
-
Sterility Control: Wells containing broth only.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay, broth, and inoculum.
-
-
Incubation:
-
Seal the plates (e.g., with an adhesive seal for M. tuberculosis to prevent evaporation and aerosols).
-
Incubate S. aureus plates at 35-37°C for 16-20 hours in ambient air.
-
Incubate M. tuberculosis plates at 37°C in a 5% CO2 atmosphere for 7-14 days.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the organism.
-
Growth can be assessed visually as turbidity or by using a microplate reader to measure the optical density at 600 nm (OD600).
-
Visualizations
Signaling Pathway of Biotin Protein Ligase Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Assay
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Biotin Protein Ligase Is a Target for New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biotin Analogues with Antibacterial Activity Are Potent Inhibitors of Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin Protein Ligase-IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin protein ligase (BPL) is an essential enzyme responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC) and other carboxylases. This post-translational modification is critical for various metabolic pathways, including fatty acid synthesis, amino acid metabolism, and the tricarboxylic acid (TCA) cycle.[1][2][3][4][5] In many pathogenic bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis, BPL is essential for survival, making it an attractive target for the development of novel antibacterial agents.[6][7][8][9][10][11]
Biotin protein ligase-IN-1 is a potent inhibitor of BPL.[12] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its antibacterial activity and its effects on cellular metabolism.
Mechanism of Action
Biotin protein ligase catalyzes a two-step reaction. First, it activates biotin using ATP to form a biotinyl-AMP intermediate. Second, it transfers the biotinyl group to a specific lysine residue on the acceptor protein.[13] this compound acts as a competitive inhibitor, likely by mimicking the biotinyl-AMP intermediate, thereby blocking the biotinylation of essential enzymes.[12] This inhibition disrupts downstream metabolic pathways that are vital for bacterial growth and survival.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Source |
| Binding Affinity (Kd) | 7 nM | [12] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Strain | MIC (µM) | Source |
| Staphylococcus aureus | MRSA & MSSA | 0.2 | [12] |
| Mycobacterium tuberculosis | - | 20 | [12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its evaluation in a cell-based assay.
Caption: Inhibition of BPL by this compound disrupts key metabolic pathways.
References
- 1. 10.81 Biotin Functions | Nutrition [courses.lumenlearning.com]
- 2. Biotin - Wikipedia [en.wikipedia.org]
- 3. Biotin Metabolism - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Function of Biotin [chem.uwec.edu]
- 5. 11.6 Biotin (Vitamin B7) – Principles of Human Nutrition [spscc.pressbooks.pub]
- 6. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting protein biotinylation enhances tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Researchers study how biotin affects mycobacteria growth | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]
- 9. Targeting protein biotinylation enhances tuberculosis chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of biotin protein ligase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Use of Biotin Protein Ligase Systems in Mouse Models
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the in vivo use of biotin protein ligase (BPL) systems in mouse models. It is important to note that while the specific compound "Biotin protein ligase-IN-1" has been identified as a potent inhibitor of BPL in vitro, there is currently a lack of published data regarding its application in in vivo mouse models. Therefore, this document focuses on the well-established in vivo applications of the BPL enzyme itself, particularly for proximity-dependent biotinylation (BioID) studies, which are highly relevant for studying protein-protein interactions in a live animal context.
Introduction to Biotin Protein Ligase (BPL) and BPL-IN-1
Biotin protein ligase (BPL), also known as holocarboxylase synthetase (HCS) in mammals, is an essential enzyme that catalyzes the covalent attachment of biotin to specific lysine residues on target proteins.[1][2] This post-translational modification is crucial for the function of several key metabolic enzymes.[3][4] The reaction proceeds in two distinct steps: first, BPL activates biotin using ATP to form a biotinyl-5'-AMP intermediate, which remains bound to the enzyme.[1][2][4] In the second step, the activated biotin is transferred to the ε-amino group of a specific lysine residue on the acceptor protein.[1][2]
This compound (BPL-IN-1) , also known as Compound Bio-9, is a small molecule inhibitor of BPL.[5] Its primary application appears to be as an antibacterial agent, leveraging the essential nature of BPL in bacteria.
In Vitro Activity of BPL-IN-1
While in vivo data in mouse models is not available, the following in vitro data characterizes the activity of BPL-IN-1.
| Parameter | Value | Target Organism/s | Reference |
| Binding Affinity (Kd) | 7 nM | Not Specified | [5] |
| MIC (S. aureus) | 0.2 µM | Staphylococcus aureus (MRSA and MSSA) | [5] |
| MIC (M. tuberculosis) | 20 µM | Mycobacterium tuberculosis | [5] |
In Vivo Application: Proximity-Dependent Biotinylation (BioID) in Mouse Models
A powerful in vivo application of BPL in mouse models involves using a promiscuous mutant of the E. coli BPL, BirA (termed BirA), for proximity-dependent biotin identification (BioID).[6][7][8] In this technique, BirA is fused to a "bait" protein of interest. When expressed in vivo, BirA* releases reactive Bio-AMP, which then covalently labels proximal proteins (within a ~10 nm radius) with biotin.[1][9] These biotinylated proteins can then be isolated and identified, providing a snapshot of the bait protein's interactome in its native environment.[7][9]
Logical Workflow for In Vivo BioID Experiment
Caption: Workflow for an in vivo BioID experiment in mice.
Protocols for In Vivo BioID in Mouse Models
The following protocols are based on established methods for performing BioID studies in knock-in mouse models.[6][8]
Protocol 1: Biotin Administration for In Vivo Labeling
This protocol describes two common methods for administering biotin to induce proximity labeling in BioID mouse models.
Method A: Biotin-Supplemented Diet
-
Preparation: Prepare a custom mouse diet containing 0.5% (w/w) biotin. This has been shown to be effective for inducing biotinylation in various tissues.[6]
-
Administration: Provide the biotin-supplemented diet to the BioID knock-in mice and control (wild-type) mice ad libitum.
-
Duration: A feeding period of 7 days has been shown to be sufficient to induce robust protein biotinylation in tissues like the brain, heart, testis, and liver.[6] This duration can be optimized depending on the target protein and tissue.
-
Control: Always include a cohort of control mice (e.g., wild-type C57BL/6J) fed the same biotin diet to identify endogenously biotinylated proteins.[6][10]
Method B: Intraperitoneal (IP) Injection of Biotin
-
Solution Preparation:
-
Prepare a vehicle solution of 18:1:1 (by volume) saline:Kolliphor EL:DMSO.
-
Dissolve biotin in the vehicle solution to a final concentration of 2.5 mg/mL.
-
Heat the solution at 95°C for 10 minutes to ensure the biotin is fully dissolved. Cool to room temperature before injection.[10]
-
-
Administration: Using a 29G syringe, inject 200 µL of the biotin solution per mouse via intraperitoneal injection. This corresponds to a dose of approximately 24 mg/kg.[10]
-
Schedule: Administer the injection daily for three consecutive days. The duration can be varied based on experimental needs.[10]
Protocol 2: Tissue Harvesting and Lysis
-
Euthanasia and Perfusion: Euthanize mice using an approved method. Perform transcardial perfusion with ice-cold PBS to remove blood from the tissues.
-
Tissue Collection: Dissect and harvest the tissues of interest (e.g., brain, liver). Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.
-
Lysis:
-
Prepare a stringent, denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt cells and denature proteins, which minimizes post-lysis protein interactions.
-
Homogenize the frozen tissue in the lysis buffer using a mechanical homogenizer.
-
Sonicate the lysate to shear chromatin and reduce viscosity.
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant for affinity purification.
-
Protocol 3: Streptavidin Affinity Purification of Biotinylated Proteins
-
Bead Preparation: Use streptavidin-conjugated magnetic beads for efficient capture of biotinylated proteins. Wash the beads several times with the lysis buffer to equilibrate them.
-
Binding: Incubate the clarified protein lysate with the prepared streptavidin beads. A typical incubation is overnight at 4°C with gentle rotation to allow for maximal binding.
-
Washing: Perform a series of stringent washes to remove non-specifically bound proteins. This is a critical step for reducing background. The washes should progress from the lysis buffer to less stringent buffers.
-
Elution: Elute the bound proteins from the streptavidin beads. This can be achieved by boiling the beads in an SDS-PAGE sample buffer containing excess free biotin.
-
Preparation for Mass Spectrometry: The eluted proteins can be run briefly on an SDS-PAGE gel for an in-gel digest or processed directly for solution-based digestion with trypsin before analysis by LC-MS/MS.
Signaling Pathway: BPL Catalytic Mechanism
The enzymatic action of BPL is a fundamental two-step process. Understanding this mechanism is key to appreciating how both specific biotinylation and promiscuous labeling in BioID are initiated.
Caption: The two-step catalytic mechanism of Biotin Protein Ligase.
Quantitative Data from In Vivo Mouse Models
The following table summarizes quantitative data from a study utilizing a BMAL1-BioID knock-in mouse model.
| Parameter | Value / Condition | Tissues Analyzed | Outcome | Reference |
| Biotin Diet Concentration | 0.5% (w/w) | Brain, Heart, Testis, Liver, Kidney | Induced protein biotinylation in all listed tissues. | [6] |
| Biotin Diet Duration | 7 days | Brain, Heart, Testis, Liver | Sufficient for inducing detectable protein biotinylation. | [6] |
| Endogenous Biotinylation | Increased with biotin diet | Kidney | The kidney showed increased biotinylation in both BioID and control mice, indicating high endogenous activity. | [6] |
| Adverse Effects | None observed | Testis | Spermatogenesis was not adversely affected by the 7-day high-biotin diet. | [6] |
References
- 1. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. The biotin-ligating protein BPL-1 is critical for lipid biosynthesis and polarization of the Caenorhabditis elegans embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficient induction of proximity-dependent labelling by biotin feeding in BMAL1-BioID knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. In vivo BioID mice for analyzing protein-protein interactions | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]
- 9. oar.a-star.edu.sg [oar.a-star.edu.sg]
- 10. Protocol for cell type-specific labeling, enrichment, and proteomic profiling of plasma proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Biotin Protein Ligase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin protein ligases (BPLs), including the well-characterized E. coli BirA and human holocarboxylase synthetase (HCS), are essential enzymes that catalyze the ATP-dependent covalent attachment of biotin to specific lysine residues on target proteins. This post-translational modification is critical for the activity of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC), which plays a central role in fatty acid synthesis. The essential nature of BPLs in both prokaryotes and eukaryotes makes them attractive targets for the development of novel antimicrobial and therapeutic agents.
These application notes provide detailed protocols for various in vitro assays designed to measure the inhibition of biotin protein ligase activity. The described methods are suitable for a range of applications, from basic research to high-throughput screening (HTS) for inhibitor discovery.
Signaling Pathway: Biotinylation of Acetyl-CoA Carboxylase
Biotin protein ligase facilitates a two-step reaction to biotinylate its substrate proteins. First, BPL catalyzes the reaction of biotin and ATP to form an activated intermediate, biotinyl-5'-AMP, with the release of pyrophosphate (PPi). In the second step, the activated biotin is transferred from the BPL active site to a specific lysine residue on the apo-carboxylase domain of the target protein, such as ACC, releasing AMP. This covalent attachment of biotin is essential for the carboxylase function of ACC.
Caption: Biotinylation of Acetyl-CoA Carboxylase by Biotin Protein Ligase.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various compounds against different biotin protein ligases, as determined by the assays described in these notes. This data is intended for comparative purposes.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Reference(s) |
| Biotin-alkyne | S. aureus BPL | In situ Click Chemistry | - | - | [1] |
| 1,4-disubstituted triazole | S. aureus BPL | In situ Click Chemistry | - | 1.8 | [1] |
| Biotinol-5'-AMP | M. tuberculosis BPL | Coupled Adenylation-Hydroxamate | 0.31-0.78 | - | [2] |
| Compound A36 | M. tuberculosis BioA | Enzymatic Assay | 28.94 | - | [3] |
| Compound A35 | M. tuberculosis BioA | Enzymatic Assay | 88.16 | - | [3] |
| Compound A65 | M. tuberculosis BioA | Enzymatic Assay | 114.42 | - | [3] |
| Biotin protein ligase-IN-1 | S. aureus BPL | Not Specified | - | 0.007 | [4] |
Note: IC50 and Ki values are dependent on specific assay conditions, including substrate concentrations. Direct comparison between different studies should be made with caution.
Experimental Protocols
Pyrophosphate (PPi) Detection Assay
This assay quantifies the amount of pyrophosphate (PPi) produced in the first step of the BPL reaction. Inhibition of BPL results in a decrease in PPi generation. Commercial kits are available for this assay.[5][6][7][8][9]
Caption: Workflow for the Pyrophosphate Detection Assay.
-
Reagent Preparation:
-
Prepare a 10x reaction buffer (e.g., 500 mM Bicine, pH 8.3).
-
Prepare 100x stocks of Biotin (e.g., 10 mM), ATP (e.g., 10 mM), and hydroxylamine (e.g., 1 M). Hydroxylamine acts as a biotin acceptor in the absence of a protein substrate.[6]
-
Prepare a working solution of BPL enzyme in an appropriate buffer.
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following components to a final volume of, for example, 50 µL:
-
5 µL of 10x reaction buffer.
-
0.5 µL of 100x Biotin.
-
0.5 µL of 100x ATP.
-
0.5 µL of 100x hydroxylamine.
-
BPL enzyme (concentration to be optimized).
-
Test inhibitor at various concentrations (final DMSO concentration should be kept constant, e.g., <1%).
-
Nuclease-free water to the final volume.
-
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Add the PPi detection reagent, which typically contains inorganic pyrophosphatase and a colorimetric or fluorometric substrate for phosphate detection, according to the manufacturer's instructions.[6]
-
Incubate at room temperature for 10-20 minutes.
-
Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 650 nm for colorimetric assays).[5]
-
-
Data Analysis:
-
Subtract the background reading (negative control) from all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
HABA/Avidin Assay for Biotinylation Quantification
This colorimetric assay is used to determine the extent of biotinylation of a protein substrate. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colored complex with a characteristic absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin present. This assay can be adapted to measure the inhibition of BPL by quantifying the amount of biotinylated protein produced.
Caption: Workflow for the HABA/Avidin Assay.
-
Biotinylation Reaction:
-
Set up a reaction mixture containing BPL, a biotin-acceptor protein substrate (e.g., a protein with an AviTag), biotin, ATP, and reaction buffer.
-
Include reactions with varying concentrations of the test inhibitor and a no-inhibitor control.
-
Incubate at 30°C for 1-2 hours.
-
-
Removal of Free Biotin:
-
It is crucial to remove any unreacted biotin from the reaction mixture, as it will interfere with the HABA assay. This can be achieved using a desalting column or dialysis.
-
-
HABA/Avidin Assay:
-
Prepare the HABA/Avidin solution according to commercially available kit instructions or standard protocols.
-
In a cuvette or microplate well, measure the initial absorbance of the HABA/Avidin solution at 500 nm.
-
Add a known amount of the biotinylated protein sample (from which free biotin has been removed) to the HABA/Avidin solution and mix.
-
Measure the final absorbance at 500 nm after the reading has stabilized.
-
-
Data Analysis:
-
The decrease in absorbance is proportional to the amount of biotinylated protein.
-
Calculate the moles of biotin per mole of protein.
-
Determine the percent inhibition by comparing the level of biotinylation in the presence of the inhibitor to the no-inhibitor control.
-
SDS-PAGE Gel-Shift Assay
This assay is based on the principle that the binding of streptavidin to a biotinylated protein will cause a noticeable shift in its electrophoretic mobility on an SDS-PAGE gel. Inhibition of BPL will result in less biotinylated protein, and therefore, a less pronounced or absent gel shift.
Caption: Workflow for the SDS-PAGE Gel-Shift Assay.
-
Biotinylation Reaction:
-
Perform the biotinylation reaction as described in the HABA assay protocol, including inhibitor and control reactions.
-
-
Streptavidin Binding:
-
To a portion of each reaction, add a molar excess of streptavidin and incubate at room temperature for 15-30 minutes.
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to the samples. Do not boil the samples , as this can disrupt the streptavidin-biotin interaction.
-
Run the samples on an appropriate percentage SDS-PAGE gel.
-
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue or perform a Western blot using an antibody against the substrate protein.
-
The unbiotinylated protein will run at its expected molecular weight, while the biotinylated protein bound to streptavidin will appear as a higher molecular weight band (the "shifted" band).
-
Quantify the intensity of the shifted and unshifted bands to determine the percentage of biotinylation and, consequently, the percent inhibition.
-
Bead-Based Pull-Down Assay
This assay utilizes streptavidin-coated beads to capture biotinylated proteins. The amount of protein captured on the beads is proportional to the BPL activity. This method can be adapted for inhibitor screening by measuring the amount of substrate protein pulled down in the presence and absence of an inhibitor.[10][11][12]
Caption: Workflow for the Bead-Based Pull-Down Assay.
-
Biotinylation Reaction:
-
Perform the biotinylation reaction as described previously.
-
-
Capture of Biotinylated Protein:
-
Add streptavidin-coated magnetic or agarose beads to each reaction.
-
Incubate with gentle mixing to allow the biotinylated protein to bind to the beads.
-
-
Washing:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads several times with an appropriate wash buffer (e.g., PBS with a mild detergent) to remove unbound proteins.
-
-
Elution and Quantification:
-
Elute the captured protein from the beads. This can be done by boiling in SDS-PAGE loading buffer or by competitive elution with excess free biotin.
-
Quantify the amount of eluted protein using SDS-PAGE with Coomassie staining or Western blotting.
-
-
Data Analysis:
-
Compare the amount of protein pulled down in the inhibitor-treated samples to the no-inhibitor control to determine the percent inhibition.
-
High-Throughput Screening (HTS) Considerations
For screening large compound libraries, assays need to be robust, reproducible, and scalable. The pyrophosphate detection assay and fluorescence-based assays are generally well-suited for HTS.
Z'-Factor: The quality and suitability of an HTS assay can be assessed by calculating the Z'-factor. The Z'-factor is a statistical parameter that reflects the dynamic range of the assay and the variability of the data.
The formula for Z'-factor is: Z' = 1 - (3 * (σp + σn)) / |µp - µn|
Where:
-
µp = mean of the positive control (e.g., no inhibitor)
-
σp = standard deviation of the positive control
-
µn = mean of the negative control (e.g., no enzyme or a known inhibitor)
-
σn = standard deviation of the negative control
An ideal Z'-factor is ≥ 0.5, indicating a large separation between the positive and negative controls and low data variability, making the assay suitable for HTS.
Conclusion
The selection of an appropriate assay for measuring biotin protein ligase inhibition depends on the specific research goals, available equipment, and desired throughput. The protocols provided in these application notes offer a range of methodologies, from basic characterization of inhibitors to high-throughput screening campaigns. Careful optimization of assay conditions is essential for obtaining reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Bisubstrate Adenylation Inhibitors of Biotin Protein Ligase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BirA assay kit [profoldin.com]
- 6. mobitec.com [mobitec.com]
- 7. abcam.com [abcam.com]
- 8. Pyrophosphate (PPi) Assay Kit(Fluorometric/Colorimetric) - Lifeasible [lifeasible.com]
- 9. AffiASSAY® E. coli Biotin Protein Ligase Assay Kit Plus-500 | AffiGEN [affiassay.com]
- 10. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. neb.com [neb.com]
Application Notes and Protocols for Biotin Protein Ligase-IN-1 (BPL-IN-1) in Bacterial Fatty Acid Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin Protein Ligase (BPL) is an essential enzyme in bacteria, responsible for the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC).[1][2][3] This biotinylation is a critical post-translational modification that activates ACC, which in turn catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[1][4] As the fatty acid synthesis pathway is vital for the construction of bacterial cell membranes, BPL represents a promising target for the development of novel antibacterial agents.[5][6]
Biotin Protein Ligase-IN-1 (also known as Compound Bio-9) is a potent inhibitor of BPL.[7][8] It is a metabolically stable analogue of the biotinyl-AMP reaction intermediate.[7] BPL-IN-1 has demonstrated significant antibacterial activity against key pathogens, making it a valuable tool for studying the role of BPL in bacterial fatty acid synthesis and for the development of new anti-infective therapies.[7][8]
Mechanism of Action
Biotin Protein Ligase catalyzes a two-step reaction. First, BPL activates biotin by reacting it with ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate.[2][3] In the second step, the biotin moiety is transferred from biotinyl-5'-AMP to a specific lysine residue on the apo-BCCP, forming holo-BCCP.[3][9] Holo-BCCP is the active form of the protein that participates in the carboxylation of acetyl-CoA.
BPL-IN-1 acts as a bisubstrate inhibitor, mimicking the biotinyl-5'-AMP intermediate and binding tightly to the active site of BPL.[7] This binding event blocks the formation of the natural intermediate and subsequent biotinylation of BCCP, leading to the inhibition of ACC activity and the disruption of fatty acid synthesis.[5]
Quantitative Data
This compound (Compound Bio-9) exhibits potent inhibition of BPL and significant antibacterial activity. The following table summarizes key quantitative data for this inhibitor.
| Parameter | Value | Target/Organism | Reference |
| Binding Affinity (Kd) | 7 nM | Mycobacterium tuberculosis BPL | [7] |
| Minimum Inhibitory Concentration (MIC) | 0.2 µM | Staphylococcus aureus (MRSA and MSSA) | [8] |
| Minimum Inhibitory Concentration (MIC) | 20 µM | Mycobacterium tuberculosis | [8] |
Experimental Protocols
In Vitro Biotin Protein Ligase (BPL) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of BPL-IN-1 against bacterial BPL. The assay measures the incorporation of biotin into a biotin-acceptor peptide, which is detected using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant bacterial Biotin Protein Ligase (BPL)
-
Biotin acceptor peptide (e.g., AviTag™)
-
D-Biotin
-
ATP
-
BPL-IN-1 (Compound Bio-9)
-
Assay buffer (e.g., 50 mM Bicine, pH 8.3, 10 mM ATP, 10 mM MgOAc, 50 µM d-biotin)
-
Streptavidin-Europium (SA-Eu)
-
Anti-tag antibody conjugated to an acceptor fluorophore (e.g., anti-His-APC)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of BPL-IN-1 in DMSO.
-
In a 384-well plate, add the assay buffer, biotin acceptor peptide, and the serially diluted BPL-IN-1.
-
Initiate the reaction by adding the BPL enzyme.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA to chelate Mg2+.
-
Add the detection reagents (SA-Eu and anti-tag antibody-acceptor).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 value by fitting the dose-response curve using a suitable software.
Whole-Cell Bacterial Fatty Acid Synthesis Inhibition Assay
This protocol measures the effect of BPL-IN-1 on de novo fatty acid synthesis in whole bacterial cells by monitoring the incorporation of a radiolabeled precursor.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Growth medium (e.g., Tryptic Soy Broth)
-
BPL-IN-1 (Compound Bio-9)
-
[14C]-acetate
-
Scintillation vials and cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Grow the bacterial strain to mid-log phase.
-
In a 96-well plate, add the bacterial culture and a serial dilution of BPL-IN-1.
-
Add [14C]-acetate to each well.
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 1-2 hours).
-
Harvest the cells by centrifugation.
-
Wash the cell pellets to remove unincorporated radiolabel.
-
Lyse the cells and extract the lipids.
-
Transfer the lipid extract to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of BPL-IN-1 that inhibits 50% of fatty acid synthesis (IC50).
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of BPL-IN-1 that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
BPL-IN-1 (Compound Bio-9)
-
96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of BPL-IN-1 in the growth medium in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL).
-
Add the bacterial inoculum to each well of the 96-well plate.
-
Include positive (no inhibitor) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of BPL-IN-1 that shows no visible turbidity or by measuring the optical density (OD600) with a plate reader. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the control.[8]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of BPL-IN-1 to BPL in intact bacterial cells by measuring the thermal stabilization of the target protein.
Materials:
-
Bacterial strain of interest
-
BPL-IN-1 (Compound Bio-9)
-
Lysis buffer
-
Antibody specific for the bacterial BPL
-
Western blotting or ELISA reagents
-
PCR machine with a thermal gradient function or heating blocks
-
Centrifuge
Procedure:
-
Grow the bacterial culture to the desired density.
-
Treat the cells with BPL-IN-1 or a vehicle control (DMSO) and incubate.
-
Aliquot the treated cells into PCR tubes or a PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble BPL in the supernatant by Western blotting or ELISA using a BPL-specific antibody.
-
Binding of BPL-IN-1 will stabilize the BPL protein, resulting in a higher melting temperature (Tm) compared to the vehicle-treated control.
References
- 1. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin Protein Ligase Is a Target for New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [digital.library.adelaide.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biotin—(acetyl-CoA-carboxylase) ligase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Utilizing Biotin Protein Ligase Inhibitors in Proximity Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proximity Labeling and the Role of Inhibitors
Proximity-dependent biotinylation identification (BioID) and its subsequent iterations like TurboID have become powerful techniques for mapping protein-protein interactions (PPIs) and the constituents of subcellular compartments in living cells.[1][2][3][4] These methods employ a promiscuous biotin ligase fused to a protein of interest (the "bait").[1][2][4] Upon addition of exogenous biotin, the ligase generates reactive biotinoyl-AMP, which then covalently labels proximal proteins (the "prey") within a nanometer-scale radius.[5] These biotinylated proteins can then be isolated and identified by mass spectrometry.[4][6][7]
While these techniques are incredibly insightful, ensuring the specificity and temporal control of the labeling process is crucial for generating high-quality data. The use of specific small molecule inhibitors of biotin protein ligase, such as Biotin protein ligase-IN-1, offers a valuable tool for researchers to enhance the rigor of their proximity labeling experiments. This inhibitor can be used as a negative control to confirm that the observed biotinylation is indeed a result of the promiscuous ligase's activity and to achieve a more precise temporal control over the labeling window.
This compound is a potent inhibitor of biotin protein ligase (BPL) with a dissociation constant (Kd) of 7 nM.[8] This document provides detailed application notes and protocols for the use of this compound in proximity labeling experiments to improve data quality and confidence.
Mechanism of Action: Proximity Labeling and Inhibition
In a typical proximity labeling experiment, a promiscuous biotin ligase (e.g., BirA* in BioID or TurboID) is fused to a bait protein. The ligase catalyzes the ATP-dependent conversion of biotin into a highly reactive biotinoyl-5'-AMP intermediate.[9] This intermediate is released from the active site and covalently attaches to the lysine residues of nearby proteins.
This compound acts as a competitive inhibitor, binding to the active site of the biotin ligase and preventing the binding of biotin and/or ATP, thereby blocking the formation of the reactive biotinoyl-5'-AMP intermediate. This inhibition effectively halts the proximity labeling process.
Quantitative Data
The following table summarizes key quantitative data for this compound and provides typical parameters for proximity labeling experiments.
| Parameter | Value | Source |
| This compound | ||
| Dissociation Constant (Kd) | 7 nM | [8] |
| Recommended Working Concentration (in cells) | 1-10 µM (empirical validation recommended) | N/A |
| Proximity Labeling (BioID) | ||
| Biotin Concentration | 10-50 µM | [6] |
| Labeling Time | 16-24 hours | [5] |
| Proximity Labeling (TurboID) | ||
| Biotin Concentration | 50 µM (can be lower) | N/A |
| Labeling Time | 10 minutes - 4 hours | [5] |
Experimental Workflow
A typical proximity labeling experiment incorporating an inhibitor involves parallel workflows for the experimental condition, a negative control with the inhibitor, and a control expressing the ligase alone.
Detailed Protocols
Cell Culture and Transfection
-
Cell Lines: Use a cell line appropriate for your protein of interest. HEK293T cells are commonly used for their high transfection efficiency.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed cells in 10 cm dishes to be 70-80% confluent on the day of transfection.
-
Transfect cells with plasmids encoding your bait-ligase fusion protein (e.g., Bait-TurboID-HA) and a control plasmid (e.g., TurboID-HA) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow cells to express the fusion protein for 24-48 hours post-transfection.
-
Proximity Labeling with Inhibitor Control
-
Reagents:
-
Biotin stock solution (50 mM in DMSO)
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
-
Procedure:
-
Prepare three sets of transfected cells for each bait protein:
-
Experimental Group: Cells expressing the bait-ligase fusion.
-
Inhibitor Control Group: Cells expressing the bait-ligase fusion.
-
Background Control Group: Cells expressing the ligase alone.
-
-
For the Inhibitor Control Group , pre-incubate the cells with the desired final concentration of this compound (e.g., 1-10 µM) for 1-2 hours before adding biotin.
-
To initiate the labeling reaction, add biotin to a final concentration of 50 µM to all three groups. For the inhibitor group, add the biotin in the continued presence of the inhibitor.
-
Incubate the cells for the desired labeling period (e.g., 10 minutes to 4 hours for TurboID, 16-24 hours for BioID).
-
To stop the reaction, wash the cells three times with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and pellet them by centrifugation. The cell pellets can be stored at -80°C until further processing.
-
Cell Lysis and Protein Extraction
-
Reagents:
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
-
Procedure:
-
Resuspend the cell pellets in 1 mL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysates to shear DNA and reduce viscosity.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the total protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Enrichment of Biotinylated Proteins
-
Reagents:
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (2% SDS in PBS)
-
Wash Buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES pH 7.5)
-
Wash Buffer 3 (10 mM Tris-HCl pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% deoxycholate)
-
-
Procedure:
-
For each sample, take an equal amount of total protein lysate (e.g., 1-5 mg).
-
Add streptavidin magnetic beads and incubate overnight at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3, followed by two washes with PBS.
-
The enriched biotinylated proteins on the beads are now ready for on-bead digestion and mass spectrometry analysis.
-
Logical Relationships in the Experimental Design
The following diagram illustrates the logical relationships between the different components of a well-controlled proximity labeling experiment.
Troubleshooting and Considerations
-
Inhibitor Concentration: The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. A concentration that effectively inhibits biotinylation without causing cytotoxicity should be used.
-
Pre-incubation Time: A pre-incubation step with the inhibitor before the addition of biotin is recommended to ensure that the inhibitor has entered the cells and engaged with the target ligase.
-
Mass Spectrometry Data Analysis: When analyzing the mass spectrometry data, compare the protein abundance in the experimental group to both the inhibitor control and the ligase-alone control. True proximal interactors should be significantly enriched in the experimental sample and depleted in both control samples.
-
Off-target Effects: As with any small molecule inhibitor, consider the potential for off-target effects. Validating key findings with orthogonal methods is always recommended.
By incorporating a specific inhibitor like this compound into your proximity labeling workflow, you can significantly increase the confidence in your results and gain a more precise understanding of the protein interaction networks you are studying.
References
- 1. Deciphering molecular interactions by proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 6. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Biotin Protein Ligase Is a Target for New Antibacterials [mdpi.com]
Application Notes and Protocols for Solubilizing Biotin Protein Ligase-IN-1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin protein ligase (BPL) is a critical enzyme responsible for the covalent attachment of biotin to biotin-dependent enzymes, which are essential for various metabolic pathways.[1] This vital role makes BPL a compelling target for the development of novel antibacterial agents. Biotin protein ligase-IN-1 has been identified as a potent inhibitor of BPL, demonstrating significant antibacterial activity against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis.[2] Proper solubilization of this inhibitor is paramount for accurate and reproducible in vitro assays to further characterize its inhibitory activity and mechanism of action.
This document provides detailed protocols for the solubilization of this compound and its application in common in vitro BPL assays.
Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Species | Reference |
| Binding Affinity (Kd) | 7 nM | - | [2] |
| Minimum Inhibitory Concentration (MIC) | 0.2 µM | Staphylococcus aureus (MRSA and MSSA) | [2] |
| Minimum Inhibitory Concentration (MIC) | 20 µM | Mycobacterium tuberculosis | [2] |
Solubilization Protocol for this compound
The recommended solvent for preparing stock solutions of hydrophobic small molecule inhibitors like this compound for in vitro assays is dimethyl sulfoxide (DMSO).[3][4]
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% pure[5]
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure for Preparing a High-Concentration Stock Solution (e.g., 10 mM):
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.
-
Weigh the Inhibitor: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Inhibitor: Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[6][7][8][9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[10]
Table 2: Preparation of a 10 mM Stock Solution
| Component | Action |
| This compound | Weigh a specific mass (e.g., 1 mg) |
| DMSO | Add the appropriate volume to reach 10 mM |
| Mixing | Vortex until fully dissolved |
| Storage | Aliquot and store at -20°C or -80°C |
Experimental Protocols
General Considerations for In Vitro Assays:
-
Final DMSO Concentration: When diluting the stock solution into the aqueous assay buffer, ensure the final concentration of DMSO is kept low, typically below 1%, to minimize its potential effects on enzyme activity and assay performance.[3]
-
Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the inhibitor-treated samples.
Protocol 1: Biotin Protein Ligase (BPL) Activity Assay (Generic)
This protocol describes a general method to assess the inhibitory effect of this compound on BPL activity. The assay measures the incorporation of biotin onto a biotin acceptor protein.
Materials:
-
Purified Biotin Protein Ligase (BPL) enzyme
-
Biotin acceptor protein (e.g., Biotin Carboxyl Carrier Protein, BCCP)
-
Biotin
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., Streptavidin-HRP and a suitable substrate for colorimetric or chemiluminescent detection)
-
96-well microplate
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in assay buffer to various concentrations. Remember to keep the final DMSO concentration constant across all wells.
-
Prepare a solution of BPL enzyme in assay buffer.
-
Prepare a solution containing the biotin acceptor protein, biotin, and ATP in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add the diluted this compound solutions or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add the BPL enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the solution containing the biotin acceptor protein, biotin, and ATP to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the BPL enzyme for a specific time (e.g., 30-60 minutes).
-
-
Stop the Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by heat inactivation.
-
-
Detection:
-
Coat a separate microplate with the biotin acceptor protein.
-
Transfer the reaction mixtures to the coated plate and incubate to allow the biotinylated protein to bind.
-
Wash the plate to remove unbound components.
-
Add a Streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of Biotin Protein Ligase
Biotin Protein Ligase (BPL) catalyzes a two-step reaction to attach biotin to its target proteins.[1]
Caption: The catalytic mechanism of Biotin Protein Ligase (BPL) and the inhibitory action of this compound.
Experimental Workflow for Solubilization and In Vitro Assay
The following diagram outlines the general workflow from solubilizing the inhibitor to performing an in vitro BPL activity assay.
Caption: A streamlined workflow for preparing this compound and conducting in vitro BPL inhibition assays.
References
- 1. Biotin Protein Ligase Is a Target for New Antibacterials | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. elitebiogenix.com [elitebiogenix.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. You are being redirected... [bio-world.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Biotin Protein Ligase-IN-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin protein ligase-IN-1 is a potent inhibitor of Biotin Protein Ligase (BPL), also known as BirA, with a reported dissociation constant (Kd) of 7 nM.[1] BPL is an essential enzyme in bacteria, catalyzing the ATP-dependent covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase. This process is critical for fatty acid biosynthesis, making BPL a compelling target for the development of novel antibacterial agents. This compound has demonstrated antibacterial activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[1] These application notes provide recommended buffer conditions and detailed protocols for conducting in vitro experiments with this compound to assess its inhibitory effects on BPL.
Recommended Buffer Conditions
The optimal buffer conditions for BPL activity are crucial for obtaining reliable and reproducible results in inhibitor screening and characterization assays. Based on a review of established protocols for BPL/BirA enzymes from various sources, the following tables summarize recommended buffer components and concentrations.
Table 1: Recommended Buffer Systems for Biotin Protein Ligase Assays
| Buffer Component | Concentration | pH Range | Source(s) |
| Tris-HCl | 10-100 mM | 7.5 - 8.3 | [2][3][4][5] |
| Bicine | 50 mM | 8.3 | [2][6] |
| HEPES | Not Specified | 7.5 - 8.3 |
Table 2: Essential Reaction Components
| Component | Concentration | Purpose | Source(s) |
| ATP | 1-10 mM | Co-substrate | [4][5] |
| MgCl₂ or MgOAc | 5-11 mM | Co-factor for ATP | [4][5] |
| Biotin | 5-50 µM | Substrate | [4][5] |
| Dithiothreitol (DTT) | 0.1-1 mM | Reducing agent | [4][5] |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Stabilizing agent | [4][5] |
Table 3: Reagents Known to Inhibit Biotin Protein Ligase Activity
| Inhibitory Reagent | Typical Inhibitory Concentration | Source(s) |
| Sodium Chloride (NaCl) | ≥ 100 mM | [6] |
| Glycerol | ≥ 5% | [6] |
| Ammonium Sulfate | ≥ 50 mM | [6] |
Signaling Pathway and Experimental Workflow
Biotin Protein Ligase Catalytic Cycle
The following diagram illustrates the two-step catalytic mechanism of Biotin Protein Ligase (BPL), which is the target of this compound. The inhibitor acts by competing with the natural substrates, likely at the adenylation step.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecopoeia.com [genecopoeia.com]
- 3. Green fluorescent protein-based assays for high-throughput functional characterization and ligand-binding studies of biotin protein ligase - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY03064A [pubs.rsc.org]
- 4. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 6. genecopoeia.com [genecopoeia.com]
Application of Biotin Protein Ligase-IN-1 in Antibiotic Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the era of rising antibiotic resistance, the discovery of novel antibacterial agents with unique mechanisms of action is a critical priority in global health.[1][2] Biotin protein ligase (BPL), an essential enzyme in bacterial metabolism, has emerged as a promising target for the development of new antibiotics.[1][2][3] BPL, also known as BirA, plays a crucial role in the biosynthesis of fatty acids, which are vital for the construction and maintenance of bacterial cell membranes.[2][4] This enzyme catalyzes the covalent attachment of biotin to acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC), essential enzymes in key metabolic pathways.[2][5] Inhibition of BPL disrupts these pathways, leading to bacterial growth inhibition. Biotin protein ligase-IN-1 is a potent inhibitor of BPL and has demonstrated significant antibacterial activity against clinically important pathogens such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Mycobacterium tuberculosis.[6]
Mechanism of Action
Biotin protein ligase catalyzes a two-step reaction to biotinylate its target proteins.[2][7][8]
-
Activation of Biotin: BPL first catalyzes the reaction of biotin and ATP to form a reactive intermediate, biotinyl-5'-AMP, with the release of pyrophosphate.[2][7][9]
-
Transfer of Biotin: The activated biotin is then transferred from biotinyl-5'-AMP to a specific lysine residue on the apo-carboxylase enzyme (like ACC), forming a holo-carboxylase and releasing AMP.[10]
This compound acts as a competitive inhibitor of BPL, likely by mimicking the biotinyl-5'-AMP intermediate, thereby blocking the biotinylation of essential enzymes.[1] This inhibition disrupts fatty acid biosynthesis and other vital metabolic processes, ultimately leading to the cessation of bacterial growth.[2] In some bacteria, like S. aureus, BPL also functions as a transcriptional repressor for the biotin biosynthesis and transport genes, adding another layer to its importance in bacterial survival.[5]
Caption: Mechanism of Biotin Protein Ligase and Inhibition by this compound.
Application Notes
This compound has been identified as a potent inhibitor of BPL with significant antibacterial properties. Its efficacy has been quantified against key bacterial pathogens, making it a valuable tool for antibiotic discovery and research.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 7 nM | [6] |
| Target Organism | Strain(s) | MIC (µM) | Reference |
| Staphylococcus aureus | MRSA & MSSA | 0.2 | [6] |
| Mycobacterium tuberculosis | - | 20 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of IC50 of this compound against BPL
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor against Biotin Protein Ligase. The assay measures the production of pyrophosphate (PPi), a product of the BPL-catalyzed reaction.
Materials:
-
Recombinant Biotin Protein Ligase (from S. aureus or M. tuberculosis)
-
Biotin
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Pyrophosphate detection kit (e.g., colorimetric or fluorescent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should span the expected IC50 range.
-
Prepare solutions of biotin and ATP in assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 5 µL of the serially diluted this compound or DMSO (for control wells).
-
Add 20 µL of BPL enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a 25 µL mixture of biotin and ATP solution. The final concentrations should be at or near the Km values for the respective substrates.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection of Pyrophosphate:
-
Stop the enzyme reaction according to the pyrophosphate detection kit instructions.
-
Add the detection reagents to each well.
-
Incubate as required by the kit.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Subtract the background reading (no enzyme control).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for IC50 Determination of a BPL Inhibitor.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Staphylococcus aureus
This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213 for MSSA, or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of S. aureus and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the inhibitor in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the inhibitor dilutions.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
This protocol describes a common method for determining the MIC of this compound against M. tuberculosis using a microplate-based assay.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (for viability indication)
-
Biosafety cabinet (BSL-3)
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the culture to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a two-fold serial dilution of the inhibitor in 7H9 broth in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Include appropriate controls (no drug, no bacteria).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Determine MIC:
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest inhibitor concentration in the wells that remain blue.
-
Caption: General Workflow for MIC Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic Susceptibility of S. aureus [bio-protocol.org]
- 3. scispace.com [scispace.com]
- 4. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. repub.eur.nl [repub.eur.nl]
Troubleshooting & Optimization
Troubleshooting Biotin protein ligase-IN-1 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Biotin protein ligase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] Most small molecule inhibitors, particularly those with hydrophobic properties, exhibit good solubility in DMSO.[2] It is advisable to start by preparing a concentrated stock solution (e.g., 10 mM) in DMSO, which can then be diluted into your aqueous experimental buffer.[2]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[1] Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor in your assay.[1]
-
Use a Surfactant: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, to your aqueous buffer can help maintain the solubility of the compound.[1]
-
Employ Co-solvents: A small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution can improve solubility.[1]
-
Adjust pH: If the inhibitor has ionizable groups, adjusting the pH of the buffer might enhance its solubility.[1]
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the insolubility of this compound?
A3: Yes, inconsistent results in cell-based assays are a common consequence of poor compound solubility.[1][2] If the inhibitor precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. It is crucial to visually inspect your cell culture plates under a microscope for any signs of precipitation after adding the inhibitor.[1]
Q4: What is the maximum recommended concentration of DMSO for cell-based experiments?
A4: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium at or below 0.1-1% to avoid off-target effects and cytotoxicity.[2]
Troubleshooting Guide
This guide provides a systematic approach to addressing insolubility issues with this compound.
Issue: Difficulty Dissolving the Compound to Prepare a Stock Solution
-
Possible Cause: The compound may have low solubility in the chosen solvent at the desired concentration.
-
Troubleshooting Steps:
-
Ensure you are using high-purity, anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Sonication in short bursts can also aid dissolution.
-
If the compound remains insoluble, consider preparing a stock solution at a lower concentration.
-
Issue: Precipitation Observed After Diluting the Stock Solution in Aqueous Buffer
-
Possible Cause: The aqueous solubility limit of the compound has been exceeded.
-
Troubleshooting Steps:
-
Visually Inspect: Carefully check for any precipitate (crystals or oily film) in your working solution.
-
Solubility Test: Before your main experiment, perform a small-scale solubility test in your specific experimental buffer to determine the maximum soluble concentration.
-
Optimize Dilution:
-
Use a pre-warmed aqueous buffer (e.g., 37°C) for dilution.[2]
-
Vortex the solution immediately after adding the DMSO stock to ensure rapid and uniform mixing.[2]
-
Decrease the final concentration of the inhibitor.[2]
-
Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of its tolerance in your assay (typically ≤ 1%).[2]
-
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is hypothetical and intended for illustrative purposes. Always refer to the manufacturer's datasheet for specific solubility information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of the inhibitor, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Slowly thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Buffer: Gently warm your aqueous experimental buffer to the desired temperature (e.g., 37°C).
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed buffer to achieve the desired final concentration.
-
Immediate Mixing: Vortex the solution immediately and vigorously after adding the stock solution to prevent precipitation.
-
Visual Inspection: Before use, visually inspect the working solution to ensure it is clear and free of any precipitate.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified pathway of BPL activity and its inhibition.
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Biotin Protein Ligase-IN-1 for Bacterial Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Biotin protein ligase-IN-1 to inhibit bacterial growth.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Biotin Protein Ligase (BPL), also known as BirA.[1][2][3] In bacteria, BPL is a crucial enzyme with a dual function. Firstly, it catalyzes the ATP-dependent attachment of biotin to biotin-dependent enzymes, such as acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis and cell membrane integrity.[4][5] Secondly, in many bacteria like S. aureus, BPL acts as a transcriptional repressor, controlling the synthesis and import of biotin. This compound inhibits the enzymatic activity of BPL, thereby disrupting these vital cellular processes and leading to the inhibition of bacterial growth.[1][6] Some BPL inhibitors may also function as transcription co-repressors.[6]
Q2: Against which types of bacteria is this compound effective?
A2: this compound has demonstrated antibacterial activity against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains, MSSA and MRSA) and Mycobacterium tuberculosis.[1][7] Its effectiveness against Gram-negative bacteria may be limited due to the protective outer membrane which can prevent the inhibitor from reaching its cytoplasmic target.
Q3: What is a typical starting concentration range for in vitro susceptibility testing with this compound?
A3: For initial screening and determination of the Minimum Inhibitory Concentration (MIC), a broad concentration range using serial dilutions is recommended. A common starting point is from 64 µg/mL down to 0.0625 µg/mL.[8][9] The optimal range can depend on the bacterial species and specific strain being tested. Refer to the table below for reported MIC values.
Q4: What is the recommended solvent and stock solution concentration for this compound?
A4: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[8][10] Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to prevent solvent-induced effects on bacterial growth.[8][10] Store the stock solution in aliquots at -20°C to minimize freeze-thaw cycles.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results. | 1. Inconsistent Inoculum Preparation: The density of the bacterial suspension is critical for reproducible results. 2. Pipetting Errors: Small volume inaccuracies can lead to significant concentration differences in a 96-well plate format. 3. Edge Effects: Evaporation from the outer wells of the plate can concentrate the inhibitor. | 1. Standardize Inoculum: Always standardize the bacterial inoculum to a 0.5 McFarland standard. Dilute this standardized suspension to achieve the final desired inoculum density (e.g., approximately 5 x 10^5 CFU/mL).[8] 2. Calibrate Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Mitigate Edge Effects: Avoid using the outermost wells for experimental data or fill them with sterile medium to create a humidity barrier.[9] |
| No bacterial growth observed, even in the no-inhibitor control well. | 1. Inactive Bacterial Culture: The bacterial inoculum may not have been viable. 2. Contamination: The culture or media may be contaminated with a substance that inhibits growth. 3. Incorrect Media Preparation: The growth medium may have been prepared incorrectly. | 1. Use Fresh Culture: Prepare the inoculum from a fresh overnight culture. 2. Ensure Sterility: Use aseptic techniques throughout the experiment. Include a sterility control well (media only, no bacteria) to check for contamination.[8] 3. Verify Media: Double-check the preparation protocol and components of the growth medium. |
| Bacterial growth observed in all wells, even at high inhibitor concentrations. | 1. Resistant Bacterial Strain: The bacterial strain may be intrinsically resistant to the inhibitor. 2. Degraded Inhibitor: The this compound may have degraded due to improper storage or handling. 3. High Inoculum Density: An excessively high bacterial concentration can overwhelm the inhibitor. | 1. Confirm Strain Susceptibility: Test a known susceptible control strain in parallel. 2. Use Fresh Inhibitor: Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Standardize Inoculum: Ensure the inoculum density is within the recommended range. |
| Precipitation of this compound in the growth medium. | 1. Solubility Issues: The inhibitor may have limited solubility in the aqueous growth medium. 2. pH of Medium: The pH of the medium can affect the solubility of the compound. | 1. Check DMSO Concentration: Ensure the final DMSO concentration is at or below 1% (v/v). Gentle warming or sonication of the stock solution before dilution may help.[8] 2. Verify Medium pH: Confirm that the pH of the growth medium is within the expected range.[9] |
Quantitative Data Summary
Table 1: In Vitro Antibacterial Activity of this compound and Related Inhibitors
| Compound | Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | MRSA & MSSA | 0.2 | - | [1] |
| This compound | Mycobacterium tuberculosis | - | 20 | - | [1] |
| Biotin 1,2,3-triazole analogue | Staphylococcus aureus | Clinical Isolates | - | 2 - 16 | [5] |
| Halogenated BPL inhibitor | Staphylococcus aureus | - | - | 8 | [11] |
Note: MIC values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method and is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in fresh CAMHB to achieve a final working inoculum of approximately 5 x 10^5 CFU/mL.[8]
-
-
Preparation of Inhibitor Dilutions:
-
Prepare a 2X working stock of the highest concentration of this compound to be tested in CAMHB.
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the 2X inhibitor working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no inhibitor), and well 12 as the sterility control (no bacteria).[10]
-
-
Inoculation and Incubation:
-
Add 50 µL of the working bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and dilute the inhibitor to its final 1X concentration.
-
Add 50 µL of sterile CAMHB to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of Biotin Protein Ligase (BPL) and its inhibition.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mclab.com [mclab.com]
- 4. Biotin Protein Ligase Is a Target for New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin Analogues with Antibacterial Activity Are Potent Inhibitors of Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Resistance Studies Identify Two Discrete Mechanisms in Staphylococcus aureus to Overcome Antibacterial Compounds that Target Biotin Protein Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vivo.weill.cornell.edu [vivo.weill.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of Biotin Protein Ligase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome potential off-target effects of Biotin protein ligase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
This compound (also known as Compound Bio-9) is an inhibitor of Biotin Protein Ligase (BPL).[1] BPL is a crucial enzyme that catalyzes the covalent attachment of biotin to specific lysine residues on target proteins, a post-translational modification essential for the activity of several carboxylases involved in metabolism.[2][3][4][5][6] this compound exerts its effect by binding to BPL with a high affinity (Kd = 7 nM), thereby preventing the biotinylation of its substrates.[1] This inhibition of BPL activity has shown antibacterial effects against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a chemical inhibitor like this compound binds to and modulates the activity of proteins other than its intended target, Biotin Protein Ligase.[7][8] These unintended interactions can lead to a variety of issues in experimental settings, including:
-
Misinterpretation of results: Ascribing an observed phenotype to the inhibition of BPL when it is actually caused by the modulation of an off-target protein.[7]
-
Cellular toxicity: Off-target binding can disrupt essential cellular processes, leading to cell death or other adverse effects.
-
Confounding variables in drug development: Undisclosed off-target activities can lead to failures in later stages of drug development.[9]
Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?
Several signs may suggest that the observed effects are not solely due to the inhibition of Biotin Protein Ligase:
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from that seen with genetic knockdown or knockout of the BPL gene.[10]
-
Inconsistent results with other BPL inhibitors: Using a structurally different inhibitor of BPL produces a different cellular outcome.[7][9]
-
Effects at very high concentrations: The observed phenotype only occurs at concentrations significantly higher than the inhibitor's Kd for BPL, suggesting lower-affinity binding to other targets.
-
Unusual or unexpected cellular phenotypes: The observed cellular response is not consistent with the known downstream effects of BPL inhibition.
Troubleshooting Guides
If you suspect off-target effects from this compound, follow these troubleshooting steps to validate your results and identify potential unintended targets.
Troubleshooting Workflow: Investigating Suspected Off-Target Effects
Caption: A troubleshooting workflow for investigating and mitigating suspected off-target effects of this compound.
Experimental Protocols
Dose-Response and Toxicity Profiling
Objective: To determine the optimal concentration of this compound that elicits the desired on-target phenotype without causing general cellular toxicity.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Treat the cells with the different concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Phenotypic Assay: After an appropriate incubation time, perform your primary phenotypic assay (e.g., measuring cell proliferation, gene expression, or a specific signaling event).
-
Toxicity Assay: In a parallel plate, assess cell viability using a standard method such as an MTS or CellTiter-Glo® assay.
-
Data Analysis: Plot the phenotypic response and cell viability against the inhibitor concentration. Calculate the EC50 (half-maximal effective concentration) for the phenotype and the CC50 (half-maximal cytotoxic concentration). A large window between the EC50 and CC50 suggests that the observed phenotype is not due to general toxicity.
Data Presentation:
| Concentration (µM) | Phenotypic Response (% of Control) | Cell Viability (% of Control) |
| 0.01 | 98 | 100 |
| 0.1 | 85 | 99 |
| 1 | 52 | 97 |
| 10 | 15 | 92 |
| 50 | 5 | 60 |
| 100 | 2 | 35 |
Orthogonal Validation with a Structurally Different Inhibitor
Objective: To confirm that the observed phenotype is due to the inhibition of BPL and not a specific off-target of this compound's chemical scaffold.
Methodology:
-
Identify a commercially available BPL inhibitor with a different chemical structure from this compound.
-
Perform a dose-response experiment with the new inhibitor, as described in the protocol above.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm that this compound engages with BPL in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C). Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble BPL remaining at each temperature by Western blotting.
-
Data Analysis: A shift to a higher melting temperature for BPL in the inhibitor-treated samples indicates direct target engagement.
Proteome-Wide Off-Target Profiling
Objective: To identify potential off-target proteins of this compound in an unbiased manner.
Methodology:
-
Proteome Microarrays: Utilize commercially available proteome microarrays that contain thousands of purified human proteins.[11]
-
Inhibitor Incubation: Incubate the array with a labeled version of this compound or a close analog.
-
Detection: Detect the binding of the inhibitor to proteins on the array.
-
Hit Validation: Validate potential off-targets identified from the screen using orthogonal assays, such as enzymatic assays or CETSA for the specific putative off-target.
Visualizing the BPL Signaling Pathway and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 10. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Improving the stability of Biotin protein ligase-IN-1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Biotin Protein Ligase (BPL), commonly known as BirA, in solution during their experiments.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for Biotin Protein Ligase (BirA)?
For long-term storage, Biotin Protein Ligase should be stored at -80°C.[1][2][3][4][5] Under these conditions, the enzyme is stable for at least one year.[6] For short-term storage (up to two weeks), the enzyme can be kept at 4°C with minimal loss of activity.[6] It is recommended to avoid repeated freeze-thaw cycles, as each cycle can lead to a loss of activity of up to 10%.[2] If repeated use is anticipated, it is advisable to aliquot the enzyme into smaller, single-use volumes upon first thawing.
2. My BirA solution shows visible precipitates. What could be the cause and how can I resolve it?
Precipitation or aggregation of BirA can be caused by several factors, including improper storage, inappropriate buffer conditions (e.g., pH far from the isoelectric point without sufficient stabilizing agents), or high protein concentration. To resolve this, it is recommended to centrifuge the solution to remove aggregates and assess the supernatant for protein concentration and activity. To prevent future precipitation, consider optimizing the buffer composition. This may include adjusting the pH, ionic strength, or adding stabilizing excipients.
3. I am observing a progressive loss of BirA activity over time in my experiments. What are the likely reasons?
A gradual loss of enzymatic activity can be attributed to several factors:
-
Instability at experimental temperature: BirA is most active at 37°C, but prolonged incubation at this temperature can lead to denaturation.[7] For extended reactions, performing them at a lower temperature (e.g., 30°C, room temperature, or even 4°C for overnight incubations) can help preserve activity, although the reaction time will be longer.[6][7]
-
ATP Hydrolysis: The reaction buffer component containing ATP (often referred to as BiomixB) is labile. ATP can hydrolyze over time, especially if the buffer is not stored properly (at -20°C or colder) or is kept at room temperature for extended periods.[7]
-
Presence of Inhibitory Substances: Certain common laboratory reagents can inhibit BirA activity. High concentrations of NaCl (>100 mM), glycerol (>5%), and ammonium sulfate can reduce enzyme function.[1][3]
4. Can I use buffers other than the recommended Bicine or Tris for my BirA reaction?
While Bicine (pH 8.3) and Tris-HCl (pH 7.5-8.3) are commonly recommended and work well for the BirA reaction, other buffers like HEPES (pH 7.5-8.3) can also be used.[7] However, it is crucial to ensure the pH is within the optimal range for enzyme activity (typically pH 7.5-8.5). If your experimental setup requires a specific buffer system, it is advisable to perform a pilot experiment to confirm BirA's activity in that buffer.
Troubleshooting Guide
Issue 1: Low or No Biotinylation Activity
| Possible Cause | Suggestion |
| Degraded ATP | The ATP-containing reaction buffer is sensitive to degradation. Always thaw it on ice immediately before use and refreeze promptly. If ATP degradation is suspected, you can supplement the reaction with fresh ATP.[7] |
| Inhibitory Buffer Components | High concentrations of salts (e.g., NaCl > 100 mM) or glycerol (> 5%) in your substrate solution can inhibit BirA activity.[1][3] If possible, buffer exchange your substrate into a compatible buffer (e.g., 10 mM Tris-HCl, pH 8.0 or 50 mM Bicine, pH 8.3). If high salt is required for substrate stability, consider using potassium glutamate as a substitute for NaCl.[7] |
| Suboptimal Reaction Temperature | BirA is most active at 37°C, but stability may be compromised during long incubations. For reactions longer than one hour, consider incubating at 30°C or room temperature for a few hours, or overnight at 4°C.[6][7] |
| Incorrect Substrate Concentration | The rate of biotinylation is dependent on the substrate concentration. Low substrate concentrations will significantly increase the reaction time. For efficient biotinylation, it is recommended to keep the substrate concentration as high as possible (up to 40 µM).[1][3] |
| Inactive Enzyme | Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity. Use a fresh aliquot of BirA and always store it as recommended (-80°C for long-term).[2] |
Issue 2: Protein Aggregation or Precipitation
| Possible Cause | Suggestion |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein solubility. Ensure the pH of your buffer is not close to the isoelectric point (pI) of BirA. You can screen different buffers (e.g., Tris, HEPES, phosphate) and pH values to find the optimal condition for stability. |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. If you observe aggregation, try working with a lower protein concentration. If a high concentration is necessary, consider adding stabilizing excipients. |
| Temperature-Induced Aggregation | Heating the protein during experiments can induce unfolding and subsequent aggregation. You can monitor the onset of aggregation with increasing temperature using Dynamic Light Scattering (DLS). |
| Freeze-Thaw Stress | Repeated freezing and thawing can cause protein aggregation. Aliquot the protein into single-use volumes to minimize freeze-thaw cycles.[2] |
Data on Biotin Protein Ligase Stability
The stability of Biotin Protein Ligase can be influenced by various factors. The following tables summarize quantitative data on the effects of ligands on the thermal stability of a GFP-tagged BirA (BirA-GFP), as determined by Differential Scanning Fluorimetry (DSF).
Table 1: Effect of Biotin Concentration on the Thermal Stability (Tm) of BirA-GFP
| Biotin Concentration | Change in Melting Temperature (ΔTm) (°C) |
| 500 nM | + 2.5 |
| 1 µM | + 4.0 |
| 10 µM | + 8.5 |
| 100 µM | + 12.5 |
| 1 mM | + 15.0 |
Data adapted from a study on a GFP-tagged BirA, where the Tm of the apo-enzyme was the baseline for ΔTm calculations.[7][8]
Table 2: Effect of Nucleotides and Biotin on the Thermal Stability (Tm) of BirA-GFP
| Condition | Change in Melting Temperature (ΔTm) (°C) |
| Apo-BirA-GFP | 0 |
| + 1 mM Biotin | +15.0 |
| + 1 mM ATP + 1 mM MgCl₂ | +5.5 |
| + 1 mM Biotin + 1 mM ATP + 1 mM MgCl₂ | +18.0 |
| + 1 mM CTP + 1 mM MgCl₂ | +1.0 |
| + 1 mM GTP + 1 mM MgCl₂ | +1.5 |
| + 1 mM UTP + 1 mM MgCl₂ | +1.0 |
Data adapted from a study on a GFP-tagged BirA, where the Tm of the apo-enzyme was the baseline for ΔTm calculations.[7][8]
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis of BirA
This protocol outlines the steps to determine the melting temperature (Tm) of BirA and assess the stabilizing effects of different additives.
Materials:
-
Purified Biotin Protein Ligase (BirA)
-
SYPRO Orange dye (or equivalent)
-
Real-Time PCR instrument with melt curve capability
-
PCR plates (96- or 384-well)
-
Assay buffer (e.g., 15 mM Tris-HCl pH 8, 10 mM NaCl, 0.5% v/v glycerol)[7]
-
Additives to be tested (e.g., biotin, ATP, MgCl₂, different salts, glycerol, arginine)
Procedure:
-
Prepare a master mix containing the assay buffer, BirA (final concentration of 3-5 µM), and SYPRO Orange dye (final dilution of 1:1000 from a 5000x stock).
-
Aliquot the master mix into the wells of the PCR plate.
-
Add the test additives to the respective wells at the desired final concentrations. Include a control well with no additive.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Equilibrate the plate at room temperature for 10 minutes.[7]
-
Perform the melt curve analysis on the Real-Time PCR instrument. A typical program would be to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C per 30 seconds, acquiring fluorescence data at each interval.[7]
-
Analyze the data by plotting the negative first derivative of fluorescence with respect to temperature (-d(RFU)/dT). The peak of this curve represents the melting temperature (Tm).[9]
-
Compare the Tm values of BirA in the presence and absence of additives to determine the change in thermal stability (ΔTm).
Protocol 2: Dynamic Light Scattering (DLS) for Monitoring BirA Aggregation
This protocol describes how to use DLS to assess the aggregation state of a BirA solution.
Materials:
-
Purified Biotin Protein Ligase (BirA) solution
-
DLS instrument
-
Low-volume cuvettes
-
Syringe filters (0.2 µm or smaller)[1]
-
Buffer for dilution
Procedure:
-
Prepare the sample: Filter the BirA solution and the buffer through a 0.2 µm syringe filter to remove dust and large aggregates.[1]
-
Clean the cuvette: Thoroughly clean the cuvette with filtered water and ethanol, and dry it with filtered, compressed air.[1]
-
Blank measurement: First, measure the scattering of the filtered buffer alone to ensure the cuvette is clean.
-
Sample measurement: Carefully pipette the filtered BirA sample into the cuvette, avoiding the introduction of air bubbles.
-
Acquire DLS data: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature. Collect data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data: The software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monodisperse sample with a low PDI is indicative of a non-aggregated protein solution. The presence of larger species or a high PDI suggests aggregation.
-
(Optional) Thermal ramp: To determine the aggregation onset temperature (Tagg), perform a series of DLS measurements at increasing temperatures. The temperature at which a significant increase in particle size or PDI is observed is the Tagg.
Protocol 3: BirA Enzymatic Activity Assay
This protocol provides a general method to measure the biotinylation activity of BirA.
Materials:
-
Purified Biotin Protein Ligase (BirA)
-
Biotin-acceptor substrate (e.g., a protein or peptide with an AviTag)
-
d-Biotin solution
-
ATP solution
-
MgCl₂ solution
-
Reaction buffer (e.g., 50 mM Bicine, pH 8.3)[7]
-
Method for detecting biotinylation (e.g., Streptavidin-HRP conjugate for Western blot or gel-shift assay)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, ATP (final concentration ~1 mM), MgCl₂ (final concentration ~5 mM), d-biotin (final concentration ~50 µM), and the biotin-acceptor substrate.
-
Initiate the reaction: Add BirA to the reaction mixture to start the biotinylation reaction. The amount of BirA needed will depend on the substrate concentration and desired reaction time. A good starting point is 1 µg of BirA for every 100 µg of substrate.
-
Incubate the reaction: Incubate at the desired temperature (e.g., 30°C or room temperature) for a specific time (e.g., 1 hour).[6][7]
-
Stop the reaction: The reaction can be stopped by adding EDTA to chelate the Mg²⁺ or by heat inactivation.
-
Analyze the results: Detect the extent of biotinylation using a suitable method. For a gel-shift assay, the biotinylated protein will bind to streptavidin, causing a shift in its migration on a native or SDS-PAGE gel. For a Western blot, the biotinylated protein can be detected using a streptavidin-HRP conjugate.
Visualizations
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. escholarship.org [escholarship.org]
- 3. genecopoeia.com [genecopoeia.com]
- 4. avidity.com [avidity.com]
- 5. Biotin Ligase, bira enzyme, transfers biotin | GeneCopoeia™ [genecopoeia.com]
- 6. avidity.com [avidity.com]
- 7. Green fluorescent protein-based assays for high-throughput functional characterization and ligand-binding studies of biotin protein ligase - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY03064A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
Common pitfalls in Biotin protein ligase-IN-1 experiments and how to avoid them
Welcome to the technical support center for Biotin Protein Ligase-IN-1 (BPL-IN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BPL-IN-1 in experimental settings. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to help you navigate your experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPL-IN-1) and what is its mechanism of action?
A1: this compound (also known as Compound Bio-9) is a potent inhibitor of Biotin Protein Ligase (BPL).[1] BPL is a crucial enzyme that catalyzes the covalent attachment of biotin to its target proteins, a key step in various metabolic pathways, including fatty acid synthesis.[2][3] BPL-IN-1 exerts its inhibitory effect by targeting BPL, thereby preventing the biotinylation of downstream proteins. It has shown antibacterial activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.[1]
Q2: What are the key physicochemical and inhibitory properties of BPL-IN-1?
A2: Key quantitative data for BPL-IN-1 are summarized in the table below.
| Parameter | Value | Organism/Target | Reference |
| Binding Affinity (Kd) | 7 nM | Biotin Protein Ligase (BPL) | [1] |
| Minimum Inhibitory Concentration (MIC) | 0.2 µM | Staphylococcus aureus (including MRSA and MSSA) | [1] |
| Minimum Inhibitory Concentration (MIC) | 20 µM | Mycobacterium tuberculosis | [1] |
| Metabolic Stability | Metabolically stable in vivo with negligible hydrolysis | In vivo studies | [2] |
Q3: How should I prepare and store BPL-IN-1 stock solutions?
A3: BPL-IN-1 is typically soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month. When preparing working solutions for aqueous assays, ensure the final DMSO concentration is low (ideally ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Is BPL-IN-1 cell-permeable?
Experimental Protocols
In Vitro BPL Inhibition Assay
This protocol describes a method to determine the inhibitory activity of BPL-IN-1 on purified BPL enzyme.
Materials:
-
Purified Biotin Protein Ligase (BPL) enzyme
-
Biotin
-
ATP (Adenosine triphosphate)
-
Apo-protein substrate (e.g., a biotin acceptor peptide or protein)
-
BPL-IN-1
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., Streptavidin-HRP for western blot, or a pyrophosphate detection kit)
-
96-well plates (for high-throughput screening)
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of BPL-IN-1 in DMSO. Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare solutions of BPL enzyme, biotin, ATP, and apo-protein substrate in the assay buffer at desired concentrations.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate or microcentrifuge tubes, add the BPL enzyme and the BPL-IN-1 at various concentrations.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the biotinylation reaction by adding a mixture of biotin, ATP, and the apo-protein substrate.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal time may need to be determined empirically.
-
-
Detection of Biotinylation:
-
Method A: Pyrophosphate Detection: If using a pyrophosphate detection kit, follow the manufacturer's instructions to measure the amount of pyrophosphate generated, which is proportional to BPL activity.[4]
-
Method B: Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with Streptavidin-HRP to detect the biotinylated protein.[1][5][6]
-
-
Data Analysis:
-
Quantify the signal from each reaction.
-
Calculate the percentage of inhibition for each concentration of BPL-IN-1 compared to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Cellular Biotinylation Inhibition Assay
This protocol outlines a method to assess the effect of BPL-IN-1 on protein biotinylation within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, or a bacterial strain)
-
Cell culture medium
-
BPL-IN-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-HRP
-
Antibodies against a known biotinylated protein (e.g., Acetyl-CoA Carboxylase) or a loading control (e.g., GAPDH, β-actin)
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BPL-IN-1 (and a vehicle control, e.g., DMSO) for a desired period (e.g., 2, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then probe with Streptavidin-HRP to detect all biotinylated proteins.
-
Alternatively, to assess the biotinylation of a specific protein, probe with a primary antibody against that protein, followed by a secondary antibody, and then visualize. To confirm equal loading, probe a separate blot or the same blot (after stripping) with an antibody against a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for the biotinylated proteins.
-
Normalize the signals to the loading control.
-
Determine the dose-dependent effect of BPL-IN-1 on protein biotinylation.
-
Troubleshooting Guide
Here are some common pitfalls you may encounter during your BPL-IN-1 experiments and how to address them.
Issue 1: No or low inhibition of BPL activity in an in vitro assay.
| Possible Cause | Suggested Solution |
| Inhibitor Instability | Prepare fresh dilutions of BPL-IN-1 for each experiment. Assess the stability of the inhibitor in your assay buffer over the time course of the experiment. |
| Incorrect Enzyme or Substrate Concentration | Ensure that the concentrations of BPL, biotin, and ATP are optimized for your assay. The concentration of the enzyme should be in the linear range of the assay. |
| Inhibitor Not Binding | The pre-incubation time of the inhibitor with the enzyme may be too short. Try increasing the pre-incubation time. |
| Assay Conditions Not Optimal | Verify that the pH and temperature of the assay buffer are optimal for BPL activity. |
Issue 2: High background or non-specific signal in a cellular biotinylation assay.
| Possible Cause | Suggested Solution |
| Endogenous Biotin | The cell culture medium may contain high levels of biotin, which can lead to a high basal level of protein biotinylation. Consider using a biotin-free medium for a period before and during the experiment. |
| Non-specific Binding of Streptavidin | Ensure adequate blocking of the western blot membrane (e.g., with 5% BSA or non-fat milk in TBST). Optimize the concentration of Streptavidin-HRP and the washing steps. |
| Cell Stress or Death | High concentrations of the inhibitor or the solvent (DMSO) may be causing cellular stress, leading to non-specific changes in protein expression or biotinylation. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for BPL-IN-1. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inhibitor Stock Degradation | Aliquot stock solutions of BPL-IN-1 and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
| Pipetting Errors | Use calibrated pipettes and be precise when preparing serial dilutions of the inhibitor. |
Issue 4: BPL-IN-1 appears to have low potency in cellular assays compared to in vitro assays.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Although expected to be cell-permeable, the efficiency might be low in your specific cell type. You may need to use higher concentrations or longer incubation times. |
| Inhibitor Efflux | Cells may be actively pumping out the inhibitor. Consider using an efflux pump inhibitor as a control experiment to test this possibility. |
| Metabolic Instability | While reported to be metabolically stable, the specific cell line you are using might metabolize the compound. |
Visualizing Pathways and Workflows
Biotin Protein Ligase Signaling Pathway
The following diagram illustrates the two-step enzymatic reaction of Biotin Protein Ligase (BPL) and the point of inhibition by BPL-IN-1.
Caption: The BPL enzymatic pathway and inhibition by BPL-IN-1.
Experimental Workflow for Cellular Inhibition Assay
This diagram outlines the key steps in a typical cellular assay to evaluate the efficacy of BPL-IN-1.
Caption: A typical workflow for a cellular BPL inhibition assay.
References
Technical Support Center: Troubleshooting Biotin Protein Ligase-IN-1 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the efficacy of Biotin protein ligase-IN-1 in their bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of Biotin Protein Ligase (BPL), an essential enzyme in bacteria.[1] BPL, also known as BirA, is responsible for attaching biotin (vitamin B7) to key metabolic enzymes, particularly acetyl-CoA carboxylase (ACC), which is crucial for fatty acid biosynthesis.[2] By inhibiting BPL, this compound prevents the activation of these essential enzymes, thereby halting bacterial growth.[3] The inhibitor is a chemical analog of the reaction intermediate, biotinyl-5'-AMP.[4]
Q2: What is the known spectrum of activity for this compound?
This compound has demonstrated antibacterial activity against certain Gram-positive and acid-fast bacteria.[1] Specifically, it is potent against Staphylococcus aureus (including MRSA and MSSA) and Mycobacterium tuberculosis.[1] While some biotin analogues have shown activity against the Gram-negative bacterium Escherichia coli, the efficacy of this compound against a broad range of Gram-negative bacteria has not been extensively reported in publicly available literature.[3]
Troubleshooting Guide: Why is this compound not inhibiting my bacterial strain?
If you are observing a lack of inhibition with this compound in your experiments, several factors could be at play. This guide will walk you through potential causes and provide experimental protocols to investigate them.
A logical workflow for troubleshooting is outlined below:
Figure 1: A step-by-step workflow for troubleshooting the lack of inhibition by this compound.
Issue: Is the inhibitor potent against my specific bacterial strain?
Possible Cause: The intrinsic potency of this compound may be low against your bacterial strain. The known effective concentrations are primarily for S. aureus and M. tuberculosis.
Troubleshooting Steps:
-
Determine the Minimum Inhibitory Concentration (MIC): The first step is to experimentally determine the MIC of this compound against your specific bacterial strain. This will provide a quantitative measure of its potency.
Data Presentation: Known MIC Values for this compound
| Bacterial Species | Gram Status | MIC (µM) | Reference |
| Staphylococcus aureus (MRSA & MSSA) | Gram-positive | 0.2 | [1] |
| Mycobacterium tuberculosis | Acid-fast | 20 | [1] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control (bacterial culture without inhibitor)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Prepare Inhibitor Dilutions:
-
In a 96-well plate, prepare serial twofold dilutions of this compound in broth. The final volume in each well should be 100 µL.
-
Include a well with broth and the highest concentration of the solvent as a control.
-
-
Inoculate the Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the inhibitor dilutions and the positive control well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for your bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor that shows no visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the positive control.
-
Issue: Is the inhibitor getting into the bacterial cells?
Possible Cause: The cell envelope of your bacterial strain, particularly if it is Gram-negative, may be impermeable to this compound. Gram-negative bacteria have an outer membrane that acts as a significant barrier to many small molecules.
Troubleshooting Steps:
-
Perform a Cell Permeability Assay: These assays can help determine if the inhibitor is accumulating inside the bacterial cells.
Experimental Protocol: General Approach for a Cell Permeability Assay
A common method to assess compound accumulation is through liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Bacterial culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
Organic solvent for cell lysis (e.g., acetonitrile)
-
LC-MS system
Procedure:
-
Expose Bacteria to the Inhibitor:
-
Grow a bacterial culture to a specific density.
-
Incubate the bacterial cells with a known concentration of this compound for a defined period.
-
-
Separate Cells from the Medium:
-
Quickly pellet the bacterial cells by centrifugation.
-
Wash the pellet with ice-cold PBS to remove any inhibitor that is not inside the cells.
-
-
Lyse the Cells and Extract the Inhibitor:
-
Resuspend the cell pellet in an organic solvent to lyse the cells and extract the intracellular contents, including the inhibitor.
-
Centrifuge to remove cell debris.
-
-
Quantify the Intracellular Inhibitor:
-
Analyze the supernatant containing the extracted inhibitor using LC-MS to determine its concentration.
-
Compare the intracellular concentration to the initial extracellular concentration to assess accumulation.
-
Issue: Is the inhibitor being actively removed from the cells?
Possible Cause: Your bacterial strain may possess efflux pumps that actively transport this compound out of the cell before it can reach its target. Efflux is a common mechanism of antibiotic resistance.
Troubleshooting Steps:
-
Perform an MIC Assay with an Efflux Pump Inhibitor (EPI): If the MIC of this compound decreases in the presence of a broad-spectrum EPI, it suggests that efflux is a contributing factor.
Data Presentation: Common Efflux Pump Inhibitors
| Efflux Pump Inhibitor | Target Family (Primarily) | Bacterial Type |
| Phenylalanine-arginine β-naphthylamide (PAβN) | RND | Gram-negative |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Proton Motive Force Disruptor | Broad-spectrum |
| Verapamil | ABC | Broad-spectrum |
Experimental Protocol: MIC Assay with an Efflux Pump Inhibitor
This protocol is a modification of the standard MIC assay.
Procedure:
-
Follow the steps for the Broth Microdilution MIC Assay described above.
-
In a separate set of wells, in addition to the serial dilutions of this compound, add a sub-inhibitory concentration of an EPI (a concentration that does not inhibit bacterial growth on its own).
-
Compare the MIC of this compound in the presence and absence of the EPI. A significant decrease in the MIC with the EPI suggests that the inhibitor is a substrate for an efflux pump.
References
Adjusting assay conditions for potent Biotin protein ligase-IN-1 activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Biotin protein ligase-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Biotin protein ligase (BPL). It functions by competing with biotin for the active site of the enzyme, thereby preventing the biotinylation of target proteins. The reported dissociation constant (Kd) for this compound is 7 nM, indicating a high affinity for the enzyme.[1]
Q2: What are the key components of a Biotin protein ligase activity assay?
A2: A typical in vitro Biotin protein ligase assay contains the following components in a suitable buffer (e.g., Bicine or Tris-HCl):
-
Biotin Protein Ligase (BPL/BirA): The enzyme catalyzing the reaction.
-
Biotin: The natural substrate of the enzyme.
-
ATP (Adenosine Triphosphate): A co-substrate required for the activation of biotin.[2]
-
Magnesium Acetate (MgOAc) or Magnesium Chloride (MgCl2): Divalent cations essential for enzyme activity.
-
A biotin acceptor substrate: This can be a peptide containing a specific recognition sequence (e.g., AviTag™) or a protein like Biotin Carboxyl Carrier Protein (BCCP).[3]
Q3: How can I detect the activity of Biotin protein ligase in my assay?
A3: BPL activity can be measured through various methods:
-
Radiolabeled Biotin: Incorporation of [14C]-biotin into a substrate can be quantified.
-
Pyrophosphate Detection: The reaction produces pyrophosphate (PPi), which can be detected using a colorimetric assay. In this method, pyrophosphatase converts PPi to phosphate, which is then detected by a dye that absorbs at 650 nm.[4]
-
Streptavidin-based Detection: Biotinylated products can be detected using streptavidin conjugated to a reporter molecule (e.g., horseradish peroxidase or a fluorophore) in formats like ELISA or Western blot.[5]
-
GFP-based Assay: A green fluorescent protein (GFP) tagged with an AviTag can be used, where biotinylation can be detected through changes in fluorescence or mobility.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Non-specific binding of detection reagents. | - Increase the number and duration of wash steps. - Add a blocking agent (e.g., BSA or non-fat dry milk) to your buffers. - If using a streptavidin-based detection system, ensure endogenous biotin is blocked, especially in cell lysates. |
| High concentration of enzyme or substrate. | - Titrate the enzyme and substrate concentrations to find the optimal window for your assay. | |
| Contaminated reagents. | - Use fresh, high-quality reagents. Filter-sterilize buffers if necessary. | |
| Low or No Signal | Inactive enzyme. | - Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[3] - Test the enzyme activity with a positive control substrate. |
| Suboptimal assay conditions. | - Verify the pH of the buffer is within the optimal range for the enzyme (typically pH 8.0-8.3).[3] - Ensure the correct concentrations of ATP and magnesium ions are used. | |
| Presence of inhibitors in the sample or buffer. | - Be aware of common BPL inhibitors such as NaCl (>100 mM), glycerol (>5%), and ammonium sulfate (>50 mM).[3][7] Minimize their concentration in your final reaction. | |
| Inconsistent Results/High Variability | Pipetting errors. | - Use calibrated pipettes and ensure thorough mixing of reagents. - Prepare a master mix for multiple reactions to minimize pipetting variations. |
| Temperature fluctuations. | - Ensure all reaction components are at the recommended temperature before starting the assay. Incubate plates or tubes in a temperature-controlled environment. | |
| Edge effects in microplates. | - Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. | |
| IC50 Value Differs from Published Data | Different assay conditions. | - Ensure your assay conditions (enzyme and substrate concentrations, buffer composition, temperature, and incubation time) are as close as possible to the published method. IC50 values are highly dependent on these parameters. |
| Incorrect data analysis. | - Use appropriate software to fit the dose-response curve and calculate the IC50. Ensure you have a sufficient number of data points spanning the inhibition range. | |
| Inhibitor solubility issues. | - Confirm that this compound is fully dissolved in the assay buffer. It may require an organic solvent like DMSO for the initial stock solution, but ensure the final solvent concentration in the assay is low and does not affect enzyme activity.[8] |
Quantitative Data
The following table summarizes the inhibitory activities of various compounds against Biotin protein ligase.
| Inhibitor | Target Organism | Inhibition Constant |
| This compound | Staphylococcus aureus | Kd = 7 nM |
| Biotinol-5'-AMP | S. aureus | Ki = 0.03 µM |
| Biotinol-5'-AMP | Human | Ki = 0.42 µM |
| Sulfonamide analogue 18 | Mycobacterium tuberculosis | IC50 = 135 nM |
| 1,4-disubstituted triazole 20 | S. aureus | Ki = 1.8 µM |
| 2-benzoxazolone containing 1,4-triazole 24 | S. aureus | Ki = 0.09 µM |
Note: Kd (dissociation constant), Ki (inhibition constant), and IC50 (half-maximal inhibitory concentration) are all measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol outlines a competitive ELISA-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Bicine buffer, pH 8.3.
-
Biotin Protein Ligase (BPL) Stock Solution: Prepare a stock solution of BPL in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 5 nM.
-
Biotinylated Acceptor Peptide Stock Solution: Prepare a stock solution of a biotinylated peptide (e.g., containing an AviTag™) in assay buffer. This will serve as the coating agent for the ELISA plate. A typical concentration is 1-2 µg/mL.
-
ATP/MgOAc/Biotin Solution (2X): Prepare a 2X solution containing 200 mM ATP, 200 mM MgOAc, and a concentration of biotin that is at or near its Km for the enzyme (e.g., 840 nM for M. tuberculosis BPL).[9]
-
This compound Stock Solution: Prepare a stock solution of the inhibitor in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in assay buffer to generate a range of concentrations to be tested. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Detection Reagent: Streptavidin-HRP conjugate diluted in blocking buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2 M H2SO4.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of the biotinylated acceptor peptide solution and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Enzyme-Inhibitor Incubation: In a separate plate or tubes, pre-incubate the BPL enzyme with the various concentrations of this compound (and a vehicle control) for 15-30 minutes at room temperature.
-
Reaction Initiation: Add 50 µL of the pre-incubated enzyme-inhibitor mixture to the corresponding wells of the coated plate. Then, add 50 µL of the 2X ATP/MgOAc/Biotin solution to each well to start the reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C. This time should be within the linear range of the enzymatic reaction.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Detection: Add 100 µL of the diluted streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 5-15 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Normalize the data by setting the absorbance of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Caption: The two-step reaction mechanism of Biotin Protein Ligase (BPL).
Caption: Experimental workflow for determining the IC50 of a BPL inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecopoeia.com [genecopoeia.com]
- 4. BirA assay kit [profoldin.com]
- 5. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 6. Green fluorescent protein-based assays for high-throughput functional characterization and ligand-binding studies of biotin protein ligase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. genecopoeia.com [genecopoeia.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Dealing with Biotin protein ligase-IN-1 degradation during experiments
Welcome to the technical support center for Biotin protein ligase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this inhibitor and to troubleshoot common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Biotin Protein Ligase (BPL).[1] BPL, also known as BirA, is a critical enzyme in most organisms that catalyzes the covalent attachment of biotin to its target proteins, a key step in various metabolic pathways.[2][3] The inhibition of BPL disrupts these essential pathways.
The mechanism of BPL involves a two-step reaction:
-
Activation of biotin with ATP to form biotinyl-5'-AMP.
-
Transfer of the biotinyl group to a specific lysine residue on the acceptor protein.[4][5]
This compound likely acts as a competitive inhibitor, binding to the active site of BPL and preventing the binding of biotin or ATP, thereby halting the biotinylation process.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in studies related to:
-
Antibacterial drug discovery: BPL is an essential enzyme in bacteria, making it an attractive target for the development of new antibiotics.[4] This inhibitor has shown activity against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis.[1]
-
Metabolic research: As BPL is crucial for fatty acid biosynthesis, gluconeogenesis, and amino acid catabolism, this inhibitor can be used as a tool to study these metabolic pathways.[4][6]
-
Target validation: It can be used to validate BPL as a drug target in various organisms.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of the inhibitor. While specific degradation data for this compound is not extensively available, the following general guidelines for small molecule inhibitors should be followed:
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Powder | -20°C or -80°C | Up to several years (refer to manufacturer's specifications) |
| Short-term | Powder | 4°C | Up to a few weeks |
| Stock Solution | In solvent (e.g., DMSO) | -20°C or -80°C | Up to 6 months (aliquoted to avoid freeze-thaw cycles) |
| Working Solution | Diluted in buffer | 4°C | Use fresh, within a day |
Note: Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Minimize exposure to light and air.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Degradation of the inhibitor | Prepare fresh stock and working solutions from the powdered compound. Ensure proper storage conditions have been maintained. Perform a quality control check of the inhibitor if possible (e.g., by mass spectrometry). |
| Incorrect concentration | Verify calculations for stock and working solutions. Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Precipitation of the inhibitor | Visually inspect the solution for any precipitate. If precipitation is observed, try gently warming the solution or sonicating. Consider the solubility limits in your experimental buffer. The final concentration of DMSO or other organic solvents should be kept low (typically <0.5%) to avoid both precipitation and cellular toxicity. |
| Issues with the assay | Run positive and negative controls to ensure the assay is performing as expected. Confirm the activity of the Biotin Protein Ligase enzyme. |
Problem 2: High background signal or off-target effects.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high | Perform a dose-response curve to identify the optimal concentration that provides specific inhibition with minimal off-target effects. |
| Solvent (e.g., DMSO) toxicity | Include a vehicle control (solvent only) in your experiments to assess its effect. Keep the final solvent concentration as low as possible. |
| Degradation products have off-target activity | As the specific degradation products and their activities are unknown, minimizing degradation by using fresh solutions is the best mitigation strategy. |
| Non-specific binding | Include appropriate controls in your assay, such as a structurally similar but inactive compound if available. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Allow the vial of powdered this compound to warm to room temperature.
-
Centrifuge the vial briefly to collect all the powder at the bottom.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired concentration.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in the appropriate assay buffer immediately before use.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Protocol 2: In Vitro Biotin Protein Ligase Inhibition Assay
This protocol is a general guideline for a biochemical assay to measure the inhibition of BPL.
-
Reaction Components:
-
Biotin Protein Ligase (BirA)
-
Biotin
-
ATP
-
Biotin acceptor substrate (e.g., a peptide with an AviTag)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound (or other inhibitor)
-
Detection reagent (e.g., Streptavidin-HRP for detecting biotinylated product)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing BPL enzyme, biotin, and the acceptor substrate in the assay buffer.
-
Add varying concentrations of this compound (and a vehicle control) to the reaction mixture.
-
Pre-incubate for 15-30 minutes at the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding ATP.
-
Incubate for a set period (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Detect the amount of biotinylated product. This can be done using various methods, such as a filter-binding assay with radiolabeled biotin, an ELISA-based format with streptavidin-HRP, or a fluorescence-based assay.[7][8][9]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for an in vitro BPL inhibition assay.
Caption: Inhibition of key metabolic pathways by BPL-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biotin—(acetyl-CoA-carboxylase) ligase - Wikipedia [en.wikipedia.org]
- 3. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand Specificity of Group I Biotin Protein Ligase of Mycobacterium tuberculosis | PLOS One [journals.plos.org]
Technical Support Center: Biotin Protein Ligase-IN-1 & Biotinylation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Biotin protein ligase (BPL), its inhibitor Biotin protein ligase-IN-1, and related biotinylation assays.
Frequently Asked Questions (FAQs)
Q1: What is Biotin protein ligase (BPL) and what is its mechanism of action?
A1: Biotin protein ligase (BPL), also known as BirA in E. coli, is an enzyme that catalyzes the covalent attachment of biotin to a specific lysine residue on a target protein.[1] This process, called biotinylation, is a two-step reaction. First, BPL activates biotin using ATP to form a reactive intermediate, biotinyl-5'-AMP.[2] This intermediate is then transferred to the epsilon-amino group of the target lysine.[1]
Q2: What is this compound?
A2: this compound is a potent inhibitor of Biotin protein ligase with a reported dissociation constant (Kd) of 7 nM.[3] It exhibits antibacterial activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis by targeting their BPL enzymes.[3]
Q3: What are the common causes of non-specific binding in biotinylation assays?
A3: Non-specific binding in biotin-based assays can arise from several sources:
-
Endogenous Biotin: Many biological samples contain naturally occurring biotinylated proteins, which can lead to background signal.
-
Hydrophobic and Ionic Interactions: Proteins and other molecules in the sample can non-specifically adhere to the solid phase (e.g., microplate wells, beads) or to the streptavidin/avidin capture reagent.
-
Properties of Avidin: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through carbohydrate interactions and electrostatic interactions. Using deglycosylated avidin (NeutrAvidin) or streptavidin, which is not glycosylated, can mitigate this issue.
Q4: How can I prevent non-specific binding in my experiments?
A4: Several strategies can be employed to minimize non-specific binding:
-
Blocking: Use appropriate blocking agents to saturate non-specific binding sites on the solid phase.
-
Buffer Optimization: Adjusting the pH, salt concentration, and including detergents in your buffers can significantly reduce background.
-
Washing: Implement stringent washing steps to remove unbound and weakly bound molecules.
-
Pre-clearing: For pull-down assays, pre-clearing the lysate with beads before adding the biotinylated bait can remove proteins that non-specifically bind to the beads.
Troubleshooting Guides
High Background or Non-Specific Binding
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Pre-treat samples with an avidin/biotin blocking kit. This involves sequential incubation with avidin to block endogenous biotin, followed by incubation with biotin to saturate the biotin-binding sites on the avidin. |
| Insufficient Blocking | Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and commercially available blocking buffers. The optimal concentration and type of blocker should be determined empirically for each assay. |
| Inadequate Washing | Increase the number and duration of wash steps. Include detergents like Tween-20 (0.05-0.1%) in the wash buffer to reduce non-specific interactions. For pull-down assays, consider using more stringent wash buffers containing higher salt concentrations (e.g., up to 500 mM NaCl) or mild chaotropic agents like urea (1-2 M), if the specific interaction is strong enough to withstand these conditions. |
| Hydrophobic or Ionic Interactions | Increase the salt concentration (e.g., 150-500 mM NaCl) in binding and washing buffers to reduce electrostatic interactions. Include non-ionic detergents (e.g., Tween-20, Triton X-100) to minimize hydrophobic interactions. |
| Cross-reactivity of Reagents | Ensure that secondary antibodies or other detection reagents are not cross-reacting with other components in the assay. Use pre-adsorbed secondary antibodies if necessary. |
Low or No Signal
| Potential Cause | Recommended Solution |
| Inefficient Biotinylation | Optimize the biotinylation reaction conditions, including the ratio of biotinylating reagent to protein, reaction time, and temperature. Ensure the buffer used for biotinylation is free of primary amines (e.g., Tris), which can quench the reaction. Use a buffer like PBS or HEPES. |
| Inactivated Biotin Protein Ligase | Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[4] Verify the activity of the enzyme using a positive control substrate. |
| Presence of BPL Inhibitors in the Sample | Some biological buffers contain components that can inhibit BPL activity, such as high concentrations of NaCl (>100 mM), glycerol (>5%), or ammonium sulfate (>50 mM).[5] Minimize the concentration of these reagents in the substrate solution.[5] |
| Steric Hindrance | The biotin label may be inaccessible to streptavidin. Consider using a biotinylating reagent with a longer spacer arm to increase its accessibility. |
| Degraded Reagents | Ensure that ATP and biotin solutions are fresh and have been stored correctly. ATP solutions are particularly prone to degradation. |
Troubleshooting this compound Assays
| Potential Cause | Recommended Solution |
| Inhibitor Insolubility | This compound, like many small molecule inhibitors, may have limited aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer.[6] Visually inspect for any precipitation. Determine the tolerance of the BPL enzyme to the final concentration of the organic solvent, as it can be inhibitory at higher concentrations.[6] |
| Inaccurate Inhibitor Concentration | Verify the concentration of the inhibitor stock solution. If possible, confirm its identity and purity using analytical methods. |
| Inhibitor Degradation | Ensure the inhibitor has been stored under the recommended conditions to prevent degradation. Prepare fresh dilutions from the stock solution for each experiment. |
| Assay Conditions Affecting Inhibitor Activity | The pH and composition of the assay buffer can influence the activity of small molecule inhibitors. Ensure the assay conditions are within the optimal range for both the enzyme and the inhibitor. |
| Non-specific Binding of the Inhibitor | Small molecule inhibitors can sometimes bind non-specifically to other proteins in the assay or to the assay vessel. Including a non-related protein like BSA in the assay buffer can help to reduce this. If off-target effects are suspected, consider using a counterscreen with a different enzyme or a structural analog of the inhibitor that is known to be inactive. |
Quantitative Data Summary
Table 1: Recommended Concentrations of Common Blocking Agents
| Blocking Agent | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective blocking agent. Purity can vary between suppliers, which may affect results. |
| Non-fat Dry Milk | 0.1-5% (w/v) | Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with some assays. Not recommended for use with avidin/streptavidin systems or phospho-specific antibodies. |
| Casein | 1% (w/v) | The primary protein in milk, can be a more purified alternative to non-fat dry milk. |
| Fish Gelatin | 0.1-1% (w/v) | Reduces non-specific binding from mammalian-derived reagents. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a proprietary mix of proteins and detergents for broad-spectrum blocking. |
Table 2: Common Buffer Additives to Reduce Non-specific Binding
| Additive | Typical Working Concentration | Purpose |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. |
| Triton X-100 | 0.1-1% (v/v) | Non-ionic detergent, slightly stronger than Tween-20. |
| NaCl | 150-500 mM | Reduces non-specific ionic interactions. |
Experimental Protocols
Protocol 1: General In Vitro Biotinylation using Biotin Protein Ligase (BirA)
This protocol describes the biotinylation of a purified protein containing a recognition sequence for BirA (e.g., AviTag).
Materials:
-
Purified protein with BirA recognition sequence
-
Biotin Protein Ligase (BirA)
-
10X Biotinylation Buffer A (0.5 M Bicine, pH 8.3)[4]
-
10X Biotinylation Buffer B (100 mM ATP, 100 mM MgOAc, 500 µM d-biotin)[4]
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0)[5]
-
Desalting column
Procedure:
-
Prepare the reaction mixture in the following order:
-
Add BirA enzyme to the reaction mixture. A general starting point is to use 2.5 µg of BirA for every 10 nmol of substrate.[5] The optimal enzyme concentration may need to be determined empirically.
-
Incubate the reaction at 30°C for 1-2 hours. For lower substrate concentrations, a longer incubation time or a higher enzyme concentration may be required.[4]
-
Stop the reaction and remove excess biotin and other small molecules by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
The biotinylated protein is now ready for use in downstream applications. The efficiency of biotinylation can be assessed by a gel-shift assay with streptavidin or by Western blot using a streptavidin-HRP conjugate.
Protocol 2: Pull-down Assay using Streptavidin Beads to Minimize Non-specific Binding
This protocol provides a general workflow for a pull-down experiment using a biotinylated bait protein and streptavidin-coated magnetic beads.
Materials:
-
Cell lysate containing the putative interacting proteins
-
Biotinylated bait protein
-
Streptavidin-coated magnetic beads
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease inhibitors)
-
Wash Buffer (e.g., Lysis Buffer with 300-500 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Pre-clear the Lysate:
-
Add streptavidin beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube. This step removes proteins that non-specifically bind to the beads.
-
-
Binding of Bait to Prey:
-
Add the biotinylated bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow the bait to bind to its interacting partners.
-
-
Capture of Protein Complexes:
-
Add fresh streptavidin beads to the lysate-bait mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated bait and its bound proteins.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. For each wash, resuspend the beads completely in the buffer and incubate for 5 minutes at 4°C before pelleting.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the captured proteins.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
Visualizations
Biotin Protein Ligase (BPL) Reaction Mechanism
Caption: The two-step reaction mechanism of Biotin Protein Ligase (BPL).
Transcriptional Regulation by Bifunctional BPL (BirA)
Caption: Transcriptional regulation of the biotin operon by the bifunctional Biotin Protein Ligase, BirA.
References
- 1. Biotin protein ligase as you like it: Either extraordinarily specific or promiscuous protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. genecopoeia.com [genecopoeia.com]
- 6. benchchem.com [benchchem.com]
Refining protocols for consistent results with Biotin protein ligase-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Biotin protein ligase-IN-1. The information is designed to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Biotin protein ligase (BPL), also known as BirA.[1] BPL catalyzes the covalent attachment of biotin to a specific lysine residue on a target protein in a two-step reaction. First, BPL activates biotin using ATP to form a reactive intermediate, biotinyl-5'-AMP.[2][3][4][5][6][7][8][9] This intermediate is then transferred to the target protein.[2][3][4][5][6][7][8][9] this compound likely interferes with this process, thereby preventing the biotinylation of target proteins.
Q2: What are the primary applications of this compound?
This compound can be used as a tool to study the effects of inhibiting protein biotinylation in various biological systems. Given its antibacterial activity against Staphylococcus aureus (including MRSA and MSSA) and Mycobacterium tuberculosis, it is particularly relevant for research in antibacterial drug discovery.[1]
Q3: What is the recommended solvent for reconstituting this compound?
For specific reconstitution instructions, it is always best to consult the manufacturer's datasheet that accompanied the product. However, for many similar small molecule inhibitors, DMSO is a common solvent for creating stock solutions.
Q4: What is a typical starting concentration for an in vitro assay with this compound?
A good starting point for an in vitro assay would be a concentration around the reported Kd value of 7 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
Q5: What is a typical starting concentration for a cell-based assay with this compound?
For cell-based assays, a starting concentration in the range of the reported Minimum Inhibitory Concentration (MIC) values could be appropriate. The MIC for Staphylococcus aureus is 0.2 µM, and for Mycobacterium tuberculosis it is 20 µM.[1] A dose-response experiment is crucial to determine the optimal and non-toxic concentration for your specific cell type and experimental setup.
Quantitative Data Summary
| Parameter | Value | Organism/Target | Reference |
| Kd | 7 nM | Biotin protein ligase (BPL) | [1] |
| MIC | 0.2 µM | Staphylococcus aureus (MRSA and MSSA) | [1] |
| MIC | 20 µM | Mycobacterium tuberculosis | [1] |
Signaling Pathway and Experimental Workflows
Caption: Catalytic cycle of Biotin protein ligase (BirA) and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin Ligase, bira enzyme, transfers biotin | GeneCopoeia™ [genecopoeia.com]
- 5. A division of labor between two biotin protein ligase homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genecopoeia.com [genecopoeia.com]
- 9. proteopedia.org [proteopedia.org]
Validation & Comparative
A Comparative Guide to Biotin Protein Ligase (BPL) Inhibitors: Benchmarking BPL-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin protein ligase-IN-1 (BPL-IN-1) with other notable Biotin Protein Ligase (BPL) inhibitors. The data presented is curated from peer-reviewed literature and is intended to serve as a valuable resource for researchers engaged in antibacterial drug discovery and the study of metabolic pathways.
Introduction to Biotin Protein Ligase as a Drug Target
Biotin Protein Ligase (BPL) is a crucial enzyme responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) domain of acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes. This post-translational modification is essential for key metabolic pathways, including fatty acid biosynthesis, making BPL an attractive target for the development of novel antibacterial agents.[1][2] Inhibition of BPL disrupts these vital cellular processes, leading to bacterial growth inhibition.
Quantitative Comparison of BPL Inhibitors
The following table summarizes the inhibitory activities of BPL-IN-1 and other well-characterized BPL inhibitors against Staphylococcus aureus BPL (SaBPL) and human BPL, as well as their antibacterial efficacy.
| Inhibitor | Target BPL | Kd (nM) | Ki (nM) | MIC against S. aureus (µM) | Reference(s) |
| This compound | S. aureus | 7 | - | 0.2 | [3] |
| Biotinol-5'-AMP | S. aureus | - | 18 | 1 - 8 (µg/mL) | [4][5] |
| Human | - | 182 | - | [4] | |
| Biotin-triazole analog 24 | S. aureus | - | 90 | 8 (µg/mL) | [6][7] |
| Human | - | >100,000 | - | [6][7] | |
| Sulfonylcarbamate 8 | S. aureus | - | 10.3 | 16 - 32 (µg/mL) | [8] |
Note: MIC values are presented in different units as reported in the source literature. Conversion may be necessary for direct comparison.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context of BPL inhibition, the following diagrams illustrate the BPL catalytic pathway and a general experimental workflow for evaluating BPL inhibitors.
References
- 1. Biotin Protein Ligase Is a Target for New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved Synthesis of Biotinol-5′-AMP: Implications for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of Biotinol-5'-AMP: Implications for Antibacterial Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. New Potent Sulfonamide-Based Inhibitors of S. aureus Biotin Protein Ligase - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Biotin Protein Ligase-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of Biotin Protein Ligase-IN-1 (also known as Compound Bio-9) against other known inhibitors of Biotin Protein Ligase (BPL). The data presented is supported by experimental findings and detailed methodologies to assist researchers in evaluating its potential as a therapeutic agent.
Biotin Protein Ligase is a crucial enzyme in bacteria, responsible for the covalent attachment of biotin to acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[1][2] Inhibition of BPL disrupts this essential pathway, making it an attractive target for the development of novel antibacterial agents.[1] This guide focuses on the validation of this compound's activity and compares it with other significant BPL inhibitors.
Comparative Analysis of Inhibitor Potency
The on-target activity of this compound and its alternatives has been quantified using various biochemical and microbiological assays. The following tables summarize the key inhibitory constants (Kd, Ki, IC50) and Minimum Inhibitory Concentrations (MIC) for these compounds.
| Inhibitor | Target Organism/Enzyme | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |
| This compound (Bio-9) | M. tuberculosis BPL | 7 | [3] | ||
| Biotinol-5'-AMP | S. aureus BPL | 30 | [2] | ||
| Biotinol-5'-AMP | Human BPL | 210 | [2] | ||
| Sulfonamide-based Inhibitor (Compound 6) | S. aureus BPL | 7 | [4] | ||
| Sulfonamide-based Inhibitor (Compound 7) | S. aureus BPL | 65 | [4] | ||
| Triazole-based Inhibitor (Compound 14) | S. aureus BPL | 90 | [2] | ||
| Sulfonamide analogue 18 | M. tuberculosis BPL | 135 | [5] |
Table 1: Comparison of Dissociation and Inhibition Constants for BPL Inhibitors. This table highlights the high affinity of this compound for its target.
| Inhibitor | Target Organism | MIC (µM) | Reference |
| This compound (Bio-9) | S. aureus (including MRSA and MSSA) | 0.2 | [3] |
| This compound (Bio-9) | M. tuberculosis | 20 | [3] |
| Biotinol-5'-AMP | S. aureus (clinical isolates) | 1-8 µg/mL | [6] |
| Biotinol-5'-AMP | M. tuberculosis (clinical isolates) | 0.5-2.5 µg/mL | [6] |
| Sulfonamide-based Inhibitor (Compound 6) | S. aureus ATCC49775 | 0.25 µg/mL | [4] |
| Sulfonamide-based Inhibitor (Compound 7) | S. aureus ATCC49775 | 4 µg/mL | [4] |
Table 2: Comparison of Minimum Inhibitory Concentrations (MIC) for BPL Inhibitors. This table showcases the potent antibacterial activity of this compound against Staphylococcus aureus.
Signaling Pathway and Experimental Workflows
To understand the mechanism of inhibition and the methods used for validation, the following diagrams illustrate the Biotin Protein Ligase signaling pathway and a general experimental workflow for assessing inhibitor activity.
Caption: BPL Catalytic Cycle and Point of Inhibition.
Caption: Experimental Workflow for BPL Inhibitor Validation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further studies.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the dissociation constant (Kd) of an inhibitor to Biotin Protein Ligase.
Materials:
-
Purified Biotin Protein Ligase (e.g., from M. tuberculosis or S. aureus)
-
Inhibitor stock solution (e.g., this compound)
-
ITC instrument
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Prepare the BPL solution to a final concentration of 10-20 µM in the reaction buffer.
-
Prepare the inhibitor solution to a final concentration of 100-200 µM in the same reaction buffer.
-
Degas both solutions to prevent bubble formation during the experiment.
-
Load the BPL solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inhibitor into the BPL solution, with sufficient time between injections for the signal to return to baseline.
-
A control experiment with inhibitor injected into buffer alone should be performed to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Enzyme Inhibition Assay (Determination of Ki/IC50)
Objective: To determine the inhibitory potency (Ki or IC50) of a compound against BPL.
Materials:
-
Purified Biotin Protein Ligase
-
Biotin
-
ATP
-
Apo-Acetyl-CoA Carboxylase (or a peptide substrate)
-
Inhibitor at various concentrations
-
Assay buffer (e.g., 100 mM Bicine buffer, pH 8.3, 10 mM ATP, 10 mM MgOAc)
-
Detection reagent (e.g., Malachite Green for phosphate detection from pyrophosphate cleavage)
Protocol:
-
Prepare a reaction mixture containing the assay buffer, biotin, and apo-ACC substrate.
-
Add varying concentrations of the inhibitor to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding BPL to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagent to quantify the reaction product (e.g., pyrophosphate).
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., S. aureus, M. tuberculosis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Inhibitor stock solution
-
Sterile 96-well microtiter plates
Protocol:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the inhibitor in the growth medium directly in the 96-well plate.
-
Inoculate each well (containing different inhibitor concentrations) with the bacterial suspension.
-
Include a positive control (bacteria in medium without inhibitor) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BirA assay kit [profoldin.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. protocols.io [protocols.io]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Biotin Protein Ligase-IN-1 and Standard Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. One such promising candidate is Biotin Protein Ligase-IN-1, an inhibitor of the essential bacterial enzyme Biotin Protein Ligase (BPL). This guide provides a comparative overview of this compound against established antibiotics used in the treatment of MRSA infections, supported by available experimental data.
Mechanism of Action: A Novel Target
This compound introduces a novel mechanism of action against MRSA by targeting BPL. This enzyme is crucial for the survival of S. aureus as it catalyzes the covalent attachment of biotin to acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC), enzymes essential for fatty acid biosynthesis and gluconeogenesis, respectively. By inhibiting BPL, this compound effectively disrupts these vital metabolic pathways, leading to bacterial growth inhibition.
In contrast, conventional anti-MRSA antibiotics target different cellular processes:
-
Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[1][2][3][4][5]
-
Linezolid: An oxazolidinone that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7][8][9][10]
-
Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.[11][12][13][14][15]
Quantitative Comparison of In Vitro Activity
The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and other BPL inhibitors against S. aureus (including MRSA strains), alongside representative MIC values for standard-of-care antibiotics. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions and strains tested.
Table 1: In Vitro Activity of Biotin Protein Ligase Inhibitors against S. aureus
| Compound | Target | Organism | MIC | Source |
| This compound | Biotin Protein Ligase | S. aureus (MRSA & MSSA) | 0.2 µM | [6] |
MIC values are a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: Representative In Vitro Activity of Known Antibiotics against MRSA
| Antibiotic | Mechanism of Action | MRSA MIC Range (µg/mL) | Source(s) |
| Vancomycin | Cell Wall Synthesis Inhibitor | 1 - 2 | [16][17] |
| Linezolid | Protein Synthesis Inhibitor | 1 - 4 | [16] |
| Daptomycin | Cell Membrane Disruptor | 0.5 - 1 | [16] |
Note: The susceptibility breakpoints for these antibiotics can vary based on the specific strain and testing guidelines.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of an antimicrobial agent against MRSA, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18][19][20][21]
1. Preparation of Inoculum:
- Select three to five well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate.
- Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Incubate the broth culture at 35°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- Prepare a stock solution of the antimicrobial agent (e.g., this compound, vancomycin) in a suitable solvent.
- Perform serial twofold dilutions of the antimicrobial agent in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of desired concentrations.
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
- Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
- Incubate the plates at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizing the Pathways and Processes
Biotin Protein Ligase Signaling Pathway
Caption: Mechanism of Biotin Protein Ligase and its inhibition.
General Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion and Future Directions
This compound represents a promising new class of antibacterial agent with a novel mechanism of action against MRSA. The available data suggests potent in vitro activity. However, for a definitive comparison with established antibiotics like vancomycin, linezolid, and daptomycin, direct head-to-head studies are essential. Such studies should employ a panel of diverse clinical MRSA isolates and standardized methodologies to provide a robust assessment of relative efficacy. Furthermore, comprehensive cytotoxicity studies are required to fully evaluate the therapeutic index of this compound and its suitability for further development as a clinical candidate. The continued exploration of novel targets such as BPL is crucial in the ongoing battle against antibiotic resistance.
References
- 1. Vancomycin resistant Staphylococcus aureus infections: A review of case updating and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 6. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Daptomycin to Manage Severe MRSA Infections in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Efficacy and Safety of Vancomycin, Linezolid, Tedizolid, and Daptomycin in Treating Patients with Suspected or Proven Complicated Skin and Soft Tissue Infections: An Updated Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biotin Protein Ligase-IN-1 and its Cross-Reactivity with Human BPL
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Biotin protein ligase-IN-1, a potent inhibitor of bacterial Biotin Protein Ligase (BPL), and discusses its cross-reactivity profile with the human ortholog, Holocarboxylase Synthetase (HCS). The development of selective inhibitors against bacterial BPL is a promising strategy for novel antibiotic discovery. This document outlines the available experimental data, compares this compound with other BPL inhibitors, and provides detailed experimental methodologies to aid in the evaluation and design of new therapeutic agents.
Introduction to Biotin Protein Ligase as a Drug Target
Biotin Protein Ligase (BPL) is an essential enzyme found in all domains of life. It catalyzes the covalent attachment of biotin to specific lysine residues of biotin-dependent enzymes, a crucial post-translational modification for their function.[1][2][3] In bacteria, these enzymes, such as acetyl-CoA carboxylase (ACC) and pyruvate carboxylase (PC), are vital for key metabolic pathways including fatty acid biosynthesis and gluconeogenesis.[4][5] Inhibition of BPL disrupts these pathways, leading to bacterial growth inhibition, making it an attractive target for the development of new antibiotics.[4][5] However, the presence of a functional human homolog, Holocarboxylase Synthetase (HCS), necessitates the development of inhibitors with high selectivity for the bacterial enzyme to minimize potential host toxicity.[4]
This compound: A Potent Bacterial BPL Inhibitor
This compound, also known as Compound Bio-9, has been identified as a potent inhibitor of Biotin Protein Ligase with a dissociation constant (Kd) of 7 nM.[6] It demonstrates significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 0.2 µM against Staphylococcus aureus (including MRSA and MSSA strains) and 20 µM against Mycobacterium tuberculosis.[6]
Comparative Analysis with Alternative BPL Inhibitors
To contextualize the potential of this compound, this section compares its known properties with other published BPL inhibitors. The key to a successful antibacterial agent targeting BPL is a high selectivity index, defined as the ratio of inhibitory activity against the human enzyme to the bacterial enzyme.
| Inhibitor Name | Target Organism | Potency (Ki/Kd) | Human BPL Potency (Ki) | Selectivity Index (Human/Bacterial) |
| This compound (Bio-9) | S. aureus, M. tuberculosis | 7 nM (Kd) | Not Reported | Not Reported |
| Biotin 1,4-triazole analogue (Compound 24) | S. aureus | 0.09 µM | > 100 µM | > 1100-fold |
| Biotin analogue (Compound 7) | S. aureus | ~3.5 µM | ~9.0 µM | ~2.6-fold |
| Biotinol-5'-AMP | S. aureus | 0.03 µM | 0.21 µM | 7-fold |
This table summarizes key quantitative data for a selection of BPL inhibitors. The data highlights the varying degrees of selectivity achieved with different chemical scaffolds.
The data clearly illustrates the challenge and importance of designing selective inhibitors. While Biotinol-5'-AMP shows good potency against bacterial BPL, its selectivity is low. In contrast, the biotin 1,4-triazole analogue (Compound 24) demonstrates excellent selectivity, making it a more promising candidate for further development. The lack of data for this compound's activity against human BPL prevents a direct comparison of its selectivity profile.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to assess BPL inhibitors, the following diagrams are provided.
References
- 1. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided design of biotin protein ligase inhibitors for antibiotic discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Orthogonal Validation of Biotin Protein Ligase-IN-1's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Biotin protein ligase-IN-1's performance with alternative inhibitors, supported by experimental data. Biotin Protein Ligase (BPL), also known as BirA, is an essential enzyme in bacteria, catalyzing the covalent attachment of biotin to biotin-dependent enzymes crucial for metabolism, such as fatty acid biosynthesis. This makes BPL an attractive target for novel antibacterial agents. This compound, also known as Bio-9, is a potent inhibitor of BPL. This document will delve into its mechanism of action, compare its efficacy against other known inhibitors, and provide detailed experimental protocols for its validation.
Mechanism of Action: Inhibition of Biotinylation
Biotin Protein Ligase catalyzes a two-step reaction. First, it activates biotin by reacting it with ATP to form a biotinyl-5'-AMP intermediate and pyrophosphate. In the second step, the activated biotin is transferred to a specific lysine residue on the apo-acceptor protein. This compound and its alternatives act as competitive inhibitors, interfering with this process, typically by mimicking biotin or the biotinyl-5'-AMP intermediate, thereby preventing the biotinylation of essential enzymes and leading to bacterial growth inhibition.
Comparative Performance Data
The efficacy of this compound is compared with other known BPL inhibitors based on their binding affinity and antibacterial activity.
Table 1: Comparison of Binding Affinity of BPL Inhibitors
| Compound | Target BPL | Method | Parameter | Value | Reference |
| This compound (Bio-9) | M. tuberculosis | ITC | Kd | 7 nM | [1] |
| Biotinol-5'-AMP | S. aureus | Enzyme Assay | Ki | 0.03 µM | [2] |
| Biotinol-5'-AMP | Human | Enzyme Assay | Ki | 0.21 µM | [2] |
| Biotin Analogue (Alcohol 7) | S. aureus | Enzyme Assay | Ki | 3-4 µM | [3] |
| Biotin Analogue (Alcohol 7) | Human | Enzyme Assay | Ki | ~9.0 µM | [3] |
| 1,4-Triazole Analogue (24) | S. aureus | Enzyme Assay | Ki | 0.09 µM | [3] |
| 1,4-Triazole Analogue (24) | Human | Enzyme Assay | Ki | >100 µM | [3] |
Table 2: Comparison of Antibacterial Activity of BPL Inhibitors
| Compound | Bacterial Strain | MIC (µM) | Reference |
| This compound (Bio-9) | S. aureus | 0.2 | [1] |
| This compound (Bio-9) | M. tuberculosis | 20 | [1] |
| Biotinol-5'-AMP | S. aureus | 1-8 µg/mL | [4] |
| Biotinol-5'-AMP | M. tuberculosis | 0.5-2.5 µg/mL | [4] |
| Biotin Analogue (16) | S. aureus | 2-16 µg/mL | |
| Biotin Analogue (5) | S. aureus | 2-16 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Biotin Protein Ligase Inhibition Assay (Ki Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of BPL. The activity can be monitored by the generation of pyrophosphate (PPi), a product of the first step of the BPL reaction.
-
Materials:
-
Purified Biotin Protein Ligase (BPL)
-
Biotin
-
ATP
-
Hydroxylamine (as a biotin receptor substitute)
-
Pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5.5 mM MgCl₂, 100 mM KCl, 0.1 mM TCEP)
-
Test inhibitors (e.g., this compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of BPL enzyme, and the various concentrations of the inhibitor.
-
Initiate the reaction by adding a mixture of biotin, ATP, and hydroxylamine.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of PPi produced. This is done by adding pyrophosphatase to convert PPi to inorganic phosphate, followed by a phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 650 nm for Malachite Green).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, based on the concentration of the substrate (biotin) and its Km value.
-
2. Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Materials:
-
Purified Biotin Protein Ligase (BPL)
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl), dialyzed extensively.
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Prepare the BPL solution (e.g., 10-50 µM) and the inhibitor solution (e.g., 100-500 µM) in the same, degassed ITC buffer.
-
Load the BPL solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).
-
Perform an initial injection, followed by a series of subsequent injections (e.g., 20-30 injections) with a set delay between each to allow for re-equilibration.
-
The heat change upon each injection is measured.
-
The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
3. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the inhibitor and perform serial two-fold dilutions in CAMHB in a 96-well plate.
-
Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in saline to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth (turbidity).
-
Orthogonal Validation Strategy
Conclusion
The data presented in this guide demonstrate that this compound (Bio-9) is a highly potent inhibitor of Biotin Protein Ligase, with strong binding affinity and effective antibacterial activity against clinically relevant pathogens like S. aureus. When compared to other BPL inhibitors, such as biotinol-5'-AMP and various biotin analogues, this compound exhibits comparable or superior performance, particularly in terms of its low nanomolar dissociation constant. The orthogonal validation strategy, combining biophysical, biochemical, and microbiological data, provides a robust confirmation of its mechanism of action. The continued investigation and development of BPL inhibitors like this compound hold significant promise for the discovery of new classes of antibiotics.
References
- 1. BirA assay kit [profoldin.com]
- 2. researchgate.net [researchgate.net]
- 3. Green fluorescent protein-based assays for high-throughput functional characterization and ligand-binding studies of biotin protein ligase - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY03064A [pubs.rsc.org]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Biotin Protein Ligase Inhibitors: Biotin Protein Ligase-IN-1 and Bio-AMS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent inhibitors of biotin protein ligase (BPL): Biotin protein ligase-IN-1 (also known as Bio-9) and Bio-AMS. This document outlines their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to support further research and development in the field of antibacterial agents.
Introduction
Biotin protein ligase (BPL), also known as BirA, is an essential enzyme in bacteria responsible for the covalent attachment of biotin to the biotin carboxyl carrier protein (BCCP) subunit of acetyl-CoA carboxylase (ACC).[1][2] This post-translational modification is critical for fatty acid biosynthesis, a fundamental process for bacterial survival.[1][2] The inhibition of BPL represents a promising strategy for the development of novel antibacterial agents. Both this compound and Bio-AMS are synthetic inhibitors designed to target this essential enzymatic activity.
Mechanism of Action
Biotin protein ligase catalyzes a two-step reaction. First, BPL activates biotin by reacting it with ATP to form a biotinyl-5'-AMP intermediate.[1][3] In the second step, the activated biotin is transferred to a specific lysine residue on the acceptor protein (BCCP).[1][3]
Both this compound and Bio-AMS are bisubstrate inhibitors that mimic the biotinyl-5'-AMP reaction intermediate.[3][4] By binding tightly to the active site of BPL, they block the natural substrate from binding, thereby inhibiting the biotinylation of ACC and ultimately arresting fatty acid and lipid biosynthesis.[5][6] This leads to bacterial cell growth inhibition and, in some cases, cell death.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and Bio-AMS, providing a basis for their comparative evaluation.
| Parameter | This compound (Bio-9) | Bio-AMS | Reference(s) |
| Binding Affinity (Kd) | 7 nM | Not explicitly reported, but analogs have Kds < 2 nM | [3][4] |
| Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus | 0.2 µM (including MRSA and MSSA) | Not explicitly reported, but related analogs show activity | [4] |
| Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis | 20 µM | 0.16 - 0.625 µM (H37Rv, MDR/XDR strains) | [4][5] |
| Metabolic Stability | Metabolically stable in vivo with negligible hydrolysis. | Metabolized in vivo via hydrolysis of the acyl-sulfamide linker, leading to high clearance. | [4] |
| Cytotoxicity (HepG2 cells IC50) | > 100 µM | > 100 µM | [6][7] |
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Biotin Protein Ligase (BPL) Enzymatic Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of compounds against BPL. This assay can be adapted to measure IC50 or Ki values.
Materials:
-
Purified recombinant Biotin Protein Ligase (BPL)
-
Biotin
-
ATP (Adenosine triphosphate)
-
Apo-Biotin Carboxyl Carrier Protein (Apo-BCCP) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5.5 mM MgCl₂, 100 mM KCl, 0.1 mM TCEP)[8]
-
Inhibitor compounds (this compound or Bio-AMS) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., radioactive [α-³²P]ATP or a coupled-enzyme system to detect pyrophosphate or AMP)
-
96-well microplate
-
Plate reader or scintillation counter
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, a fixed concentration of BPL enzyme, and the inhibitor at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of biotin, ATP (including a tracer amount of [α-³²P]ATP if using radiometric detection), and Apo-BCCP substrate.[8]
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the amount of product formed. For radiometric assays, this can be done by capturing the biotinylated BCCP on a filter and measuring the incorporated radioactivity. For coupled-enzyme assays, measure the absorbance or fluorescence of the final product.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the inhibitors against bacterial strains such as Staphylococcus aureus.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)[9]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Inhibitor compounds (this compound or Bio-AMS)
-
Sterile 96-well microtiter plates (round-bottom)[10]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[9]
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Inhibitor Dilution: Prepare a serial two-fold dilution of each inhibitor compound in CAMHB directly in the 96-well microtiter plate.[10] The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the inhibitor dilutions. This will bring the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and no inhibitor) and a negative control (wells with broth only) on each plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. The MIC is the first well that appears clear.
Comparative Discussion
This compound and Bio-AMS are both potent inhibitors of bacterial BPL, demonstrating significant antibacterial activity. A key differentiator between the two is their metabolic stability. Bio-AMS is susceptible to in vivo hydrolysis, which leads to high clearance and the formation of a moderately cytotoxic metabolite.[4] In contrast, this compound (Bio-9) was specifically designed as a metabolically stable analog of Bio-AMS, showing negligible hydrolysis and consequently improved pharmacokinetic properties such as reduced clearance and a longer half-life.[4]
While both compounds are effective against Mycobacterium tuberculosis, Bio-AMS appears to have a lower MIC in the reported data. However, the superior metabolic stability of this compound may translate to better in vivo efficacy. The potent activity of this compound against Staphylococcus aureus, including MRSA strains, highlights its potential as a broad-spectrum antibacterial agent.
Conclusion
Both this compound and Bio-AMS are valuable research tools for studying the role of biotin protein ligase in bacterial physiology and for the development of novel antibiotics. This compound represents a significant advancement over Bio-AMS due to its enhanced metabolic stability, a critical attribute for a successful drug candidate. Further side-by-side comparative studies, particularly on their inhibitory potency (Ki or IC50) against a panel of bacterial BPL enzymes and in vivo efficacy in animal models of infection, are warranted to fully elucidate their therapeutic potential.
References
- 1. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin protein ligase as you like it: Either extraordinarily specific or promiscuous protein biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolically Stable Adenylation Inhibitors of Biotin Protein Ligase as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Biotin Protein Ligase-IN-1: A Potent and Selective Inhibitor of Bacterial BPL
A detailed comparison of Biotin protein ligase-IN-1 (also known as Compound Bio-9), a novel inhibitor of biotin protein ligase (BPL), demonstrates its high potency and specificity for bacterial BPLs, positioning it as a promising candidate for the development of new antibacterial agents. This guide provides an objective analysis of its performance, supported by experimental data, and compares it with the broader landscape of BPL inhibitors.
Biotin protein ligase is an essential enzyme in both bacteria and humans, responsible for the covalent attachment of biotin to key enzymes involved in metabolism.[1][2] Its crucial role makes it an attractive target for the development of novel antibiotics. However, the high degree of conservation in the biotin-binding site between bacterial and human BPLs presents a significant challenge in developing inhibitors that are selective for the bacterial enzyme, a crucial aspect to minimize potential host toxicity.[1] this compound has emerged from efforts to design such selective inhibitors.
Comparative Analysis of Inhibitory Activity
This compound exhibits a strong inhibitory effect on bacterial BPL, with a dissociation constant (Kd) in the nanomolar range.[3][4] Its antibacterial activity has been demonstrated against clinically significant pathogens, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Mycobacterium tuberculosis.[3][4]
| Compound | Target Organism | Enzyme/Assay | Potency (IC₅₀/Kᵢ/KᏧ) | Antibacterial Activity (MIC) | Selectivity (over human BPL) | Reference |
| This compound (Bio-9) | Staphylococcus aureus | BPL | KᏧ = 7 nM | 0.2 µM | Data not available in abstract | [3][4] |
| This compound (Bio-9) | Mycobacterium tuberculosis | BPL | Not specified | 20 µM | Data not available in abstract | [3][4] |
| Biotin triazole 14 | Staphylococcus aureus | SaBPL | Kᵢ = 90 nM | Not specified | >1100-fold | [5] |
| Biotin analogue 7 | Staphylococcus aureus | SaBPL | Kᵢ = 3-4 µM | Not specified | 2.6-fold | [1] |
| Biotin analogue 10 | Staphylococcus aureus | SaBPL | Not specified | Not specified | ~12-fold | [1] |
Note: The table summarizes available data. Direct comparative studies of this compound against human BPL were not found in the initial abstract search.
Mechanism of Action
Biotin protein ligase catalyzes a two-step reaction to biotinylate its target proteins.[1][2] First, it synthesizes biotinyl-5'-AMP from biotin and ATP.[1][2] In the second step, the biotin moiety is transferred to a specific lysine residue on the acceptor protein.[1][2] this compound, as an inhibitor, is designed to bind to the active site of BPL, thereby preventing the completion of this essential catalytic process.
Experimental Protocols
While the specific, detailed protocols for the characterization of this compound are proprietary to its developing researchers, this section outlines a general methodology for key experiments based on standard practices in the field for evaluating BPL inhibitors.
BPL Inhibition Assay (General Protocol)
This enzymatic assay is designed to measure the inhibitory effect of a compound on the activity of purified BPL.
-
Protein Expression and Purification: Recombinant bacterial and human BPL are expressed in E. coli and purified using affinity chromatography.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, ATP, MgCl₂, and the apo-BCCP (biotin carboxyl carrier protein) substrate.
-
Inhibitor Addition: The inhibitor, this compound, is added to the reaction mixture at various concentrations.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of purified BPL. The mixture is incubated at a controlled temperature (e.g., 37°C).
-
Detection of Biotinylation: The extent of biotinylation of BCCP is quantified. This can be achieved using various methods, such as:
-
Radioactive Labeling: Using [³H]-biotin and measuring its incorporation into BCCP via scintillation counting.
-
ELISA-based Assay: Using streptavidin-conjugated horseradish peroxidase (HRP) to detect biotinylated BCCP.
-
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce BPL activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
-
Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., S. aureus, M. tuberculosis) is prepared in a suitable growth medium.
-
Serial Dilution of Inhibitor: this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, specific atmospheric conditions for M. tuberculosis) for a defined period (e.g., 18-24 hours for S. aureus, several days for M. tuberculosis).
-
Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Conclusion
This compound is a potent inhibitor of bacterial BPL with demonstrated antibacterial activity. While the available information strongly suggests its specificity for bacterial enzymes, a direct quantitative comparison with its effect on human BPL is necessary for a complete assessment of its therapeutic potential. The development of this compound and similar compounds represents a promising avenue for combating the growing threat of antibiotic resistance by targeting an essential and relatively underexploited bacterial enzyme. Further studies, including detailed structural analysis of its binding mode and in vivo efficacy and toxicity assessments, will be crucial in advancing this compound towards clinical application.
References
- 1. Biotin Protein Ligase Is a Target for New Antibacterials | MDPI [mdpi.com]
- 2. proteopedia.org [proteopedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of Biotin Protein Ligase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biotin Protein Ligase-IN-1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Biotin protein ligase-IN-1, a known inhibitor of Biotin protein ligase (BPL) with antibacterial properties. Due to its bioactivity, this compound requires specific handling and disposal procedures to ensure laboratory safety and prevent environmental contamination.
Immediate Safety and Hazard Assessment
This compound is an active pharmacological agent. While a specific Safety Data Sheet (SDS) is not publicly available, its known antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis necessitates that it be handled as a potentially hazardous chemical waste.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times when handling this compound.
Key Safety Considerations:
-
Bioactivity: The primary hazard is its biological activity as an antibacterial agent. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant microorganisms.[2]
-
Concentration: High-concentration stock solutions pose a greater potential hazard and must be managed as hazardous chemical waste.[2]
-
Unknown Hazards: The full toxicological properties of this compound are not extensively documented. Therefore, it is prudent to handle it with care to avoid exposure.
Disposal Procedures
The fundamental principle for the disposal of this compound is to prevent its release into the sanitary sewer system or general waste. All waste streams containing this compound must be collected and disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol:
2.1. Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)
-
Collection: Carefully place all solid waste containing this compound into a designated, sealable, and clearly labeled solid chemical waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste until it is collected by your institution's EHS personnel.
2.2. Liquid Waste (Stock Solutions, Working Solutions, and Contaminated Media)
-
Do Not Pour Down the Drain: Due to its antibacterial properties, liquid waste containing this compound must not be disposed of in the sanitary sewer.
-
Collection: Collect all liquid waste in a designated, leak-proof, and shatter-resistant liquid chemical waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and list any other chemical components in the solution.
-
Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible waste streams.
2.3. Contaminated Laboratory Supplies (Pipette Tips, Gloves, Tubes, etc.)
-
Segregation: All disposable items that have come into direct contact with this compound should be considered contaminated chemical waste.
-
Collection: Place these items in a designated, durable, and sealed container or a robust, leak-proof bag.
-
Labeling: Label the container or bag as "Chemical Waste for Incineration" and specify that it is contaminated with "this compound."
-
Disposal: Dispose of this container through your institution's chemical or biohazardous waste stream, as directed by your EHS department.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Notify: Alert others in the immediate area and restrict access.
-
Assess the Spill: For small spills of a low concentration, proceed with cleanup. For large spills or spills of the pure compound or high-concentration stock solutions, contact your institution's EHS department immediately.
-
Cleanup:
-
Wear appropriate PPE (gloves, lab coat, safety glasses).
-
Contain the spill using an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a water rinse.
Data Presentation: Waste Stream Summary
| Waste Type | Container Type | Disposal Method | Key Precautions |
| Pure Compound (Solid) | Sealed, Labeled Solid Chemical Waste Container | Collection by Institutional EHS for Incineration | Avoid generating dust. |
| Stock Solutions (Liquid) | Leak-proof, Labeled Liquid Chemical Waste Container | Collection by Institutional EHS | Do not dispose down the drain. |
| Working Solutions & Media | Leak-proof, Labeled Liquid Chemical Waste Container | Collection by Institutional EHS | Do not dispose down the drain. |
| Contaminated Labware | Labeled, Sealed Bag or Container | Collection by Institutional EHS for Incineration | Segregate from general lab waste. |
| Spill Cleanup Materials | Sealed, Labeled Solid Chemical Waste Container | Collection by Institutional EHS for Incineration | Wear appropriate PPE during cleanup. |
Logical Relationship of Disposal Decisions
Caption: Decision-making process for the disposal of this compound.
References
Personal protective equipment for handling Biotin protein ligase-IN-1
For Research Use Only. Not for use in diagnostic procedures.
This document provides crucial safety and logistical information for handling Biotin protein ligase-IN-1, a potent inhibitor of biotin protein ligase (BPL).[1] Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, this guide is based on standard laboratory safety practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use, chemotherapy-rated gloves- Lab coat- Safety glasses |
| Weighing & Aliquoting (Solid Form) | - Double, chemotherapy-rated gloves- Disposable, back-closing gown- Safety glasses or goggles- Face shield- Use of a certified chemical fume hood or ventilated balance enclosure is mandatory. |
| Solution Preparation & Handling | - Double, chemotherapy-rated gloves- Disposable gown- Safety glasses or goggles- All work should be conducted in a chemical fume hood. |
| Spill Cleanup | - Chemical spill kit- Two pairs of chemotherapy-rated gloves- Disposable gown- Safety goggles- Appropriate respiratory protection (e.g., N95 respirator or elastomeric half-mask with appropriate cartridges) |
Operational Plan
Adherence to a strict operational plan is critical for safety and to maintain the integrity of the compound.
2.1. Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Move it to a chemical fume hood and contact the supplier for instructions.
-
If the package is intact, wear recommended PPE for receiving and unpacking.
2.2. Storage
-
Store the compound in a tightly sealed container.
-
Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C for long-term storage.
2.3. Preparation of Solutions
-
All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.
-
Use a dedicated set of calibrated pipettes and other equipment.
-
The compound is soluble in DMSO. For a stock solution, carefully weigh the required amount of the solid compound and dissolve it in the appropriate volume of solvent.
2.4. Handling of Solutions
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When working with cell cultures or in vivo models, add the compound solution carefully to the medium or vehicle to avoid splashes.
Disposal Plan
All waste generated from handling this compound must be considered hazardous and disposed of accordingly.
3.1. Solid Waste
-
All disposable items that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
3.2. Liquid Waste
-
Collect all liquid waste containing the compound in a sealed and clearly labeled hazardous waste container.
-
Do not pour any waste down the drain.
3.3. Contaminated PPE
-
Used gowns, gloves, and other disposable PPE should be disposed of as solid hazardous waste.
3.4. Decontamination
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the material).
Experimental Workflow
The following diagram illustrates the recommended workflow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
